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1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Documentation Hub

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  • Product: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
  • CAS: 1333855-28-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

The following technical guide details the synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., MAPK, BRAF) and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., MAPK, BRAF) and anti-inflammatory agents.

Executive Summary

The target molecule, 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , represents a "privileged structure" in drug discovery. The 1-(pyridin-2-yl)pyrazole core serves as a rigid hinge-binder in ATP-competitive kinase inhibitors, while the C4-sulfonamide provides a vector for hydrogen bonding interactions or further derivatization.

This guide presents a scalable, two-step convergent synthesis starting from commercially available 1H-pyrazole-4-sulfonamide and 2-chloro-5-nitropyridine . The route prioritizes regioselectivity and operational simplicity, avoiding the use of unstable hydrazine intermediates where possible.

Key Reaction Parameters
ParameterStep 1: Coupling (SNAr)Step 2: Reduction
Reaction Type Nucleophilic Aromatic SubstitutionCatalytic Hydrogenation
Primary Reagents K₂CO₃ (Base), DMF (Solvent)10% Pd/C, H₂ (1 atm)
Key Challenge Regioselectivity (N1 vs. Sulfonamide-N)Chemoselectivity (Nitro vs. Heterocycle)
Typical Yield 75–85%90–95%

Retrosynthetic Analysis

The most robust disconnection utilizes the nucleophilicity of the pyrazole nitrogen (N1) to displace a halide on an activated pyridine ring.

Retrosynthesis Target Target: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Intermediate Intermediate: 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-sulfonamide Target->Intermediate Nitro Reduction (H2/Pd-C) SM1 Starting Material A: 1H-pyrazole-4-sulfonamide Intermediate->SM1 S_NAr Coupling SM2 Starting Material B: 2-chloro-5-nitropyridine Intermediate->SM2 S_NAr Coupling

Caption: Retrosynthetic logic disconnecting the target into two stable, commercially available building blocks.

Experimental Protocols

Step 1: Synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-sulfonamide

This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The pyrazole N1 is sufficiently nucleophilic to displace the chloride on the pyridine, which is activated by the para-nitro group.

Mechanism & Causality: The reaction proceeds via a Meisenheimer complex. The base (K₂CO₃) deprotonates the pyrazole (pKa ~14). While the sulfonamide protons are more acidic (pKa ~10), the resulting sulfonamide anion is delocalized and sterically hindered, making it a poor nucleophile compared to the pyrazole ring nitrogen. This kinetic difference drives the desired N1-regioselectivity.

Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-pyrazole-4-sulfonamide (10.0 g, 68.0 mmol) and 2-chloro-5-nitropyridine (11.8 g, 74.8 mmol, 1.1 equiv).

  • Solvent: Add anhydrous DMF (100 mL). Note: DMF is preferred over DMSO to simplify workup, as it can be removed by aqueous washing or evaporation.

  • Base: Add anhydrous K₂CO₃ (18.8 g, 136 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting pyrazole should be consumed.[2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[2]

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid and wash with copious amounts of water (to remove DMF and inorganic salts) followed by cold ethanol (20 mL).

  • Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from Ethanol/DMF or Acetonitrile.

    • Expected Appearance: Yellow to pale orange solid.

    • Target Mass: ~15–16 g (Yield: ~80%).[4]

Step 2: Reduction to 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

The nitro group is reduced to the primary amine. Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification.

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro intermediate from Step 1 (10.0 g, 37.1 mmol) in Methanol/THF (1:1 mixture, 150 mL). Note: THF helps solubilize the sulfonamide intermediate.

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reaction: Purge the vessel with Hydrogen gas (3 cycles). Pressurize to 30–40 psi (2–3 bar) and shake/stir at room temperature for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2 = M-28 mass shift, or observation of aniline absorption) indicates completion.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The crude product is often pure enough (>95%). For pharmaceutical grade, recrystallize from Isopropanol or Ethanol/Water .

    • Expected Appearance: Off-white to beige solid.

    • Yield: ~8.0 g (90%).[5]

Mechanistic Pathway

The following diagram illustrates the SNAr mechanism and the subsequent reduction.

Mechanism Pyrazole Pyrazole-4-sulfonamide (Nucleophile) Complex Meisenheimer Complex (Transition State) Pyrazole->Complex Deprotonation (K2CO3) + Attack at C2 Pyridine 2-Cl-5-NO2-Pyridine (Electrophile) Pyridine->Complex NitroProduct Nitro Intermediate Complex->NitroProduct Loss of Cl- AmineProduct Final Amine (Reduction) NitroProduct->AmineProduct H2 / Pd-C

Caption: Mechanistic flow from nucleophilic attack to final reduction.

Troubleshooting & Quality Control

Regioselectivity Issues

If N-alkylation of the sulfonamide (formation of N-substituted sulfonamide) is observed:

  • Cause: Reaction temperature too high or base too strong (e.g., NaH).

  • Solution: Switch to a weaker base like Cs₂CO₃ or K₂CO₃ and maintain temperature <100°C. The pyrazole N1 is inherently more nucleophilic than the sulfonamide nitrogen in neutral/mildly basic conditions.

Solubility

The nitro intermediate can be poorly soluble.

  • Solution: Use a co-solvent system (THF/MeOH) for the hydrogenation step. If precipitation occurs during hydrogenation, warm the solution slightly (40°C) to ensure complete reduction.

Analytical Characterization (Expected Data)[1]
  • 1H NMR (DMSO-d6):

    • Pyridine Ring:[4][6] δ ~8.5 (d, 1H, H-6), ~7.8 (dd, 1H, H-4), ~7.5 (d, 1H, H-3). (Shifts will move upfield upon reduction of NO2 to NH2).

    • Pyrazole Ring:[2][4][5][7][8][9][10][11][12][13] Two singlets or doublets around δ 8.0–9.0 ppm (H-3 and H-5).

    • Amine/Sulfonamide:[1][8][14] Broad singlets exchangeable with D₂O. Sulfonamide NH₂ ~7.3 ppm; Amine NH₂ ~5.5 ppm.

  • Mass Spectrometry (ESI+):

    • Nitro Intermediate: [M+H]+ = 270.0

    • Final Amine: [M+H]+ = 240.1

References

  • General Synthesis of Pyrazole Sulfonamides

    • Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • SnAr Reactivity of 2-Chloropyridines

    • Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
    • Source: PubMed.
    • URL:[Link]

  • Regioselectivity in Pyrazole Arylation

    • Title: Regioselective functionalization of sulfenamides and pyrazoles.[7][11][13]

    • Source: Chemical Communic
    • URL:[Link]

  • Related Kinase Inhibitor Synthesis (NOX2/MAPK)

    • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors.[6]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Exploratory

Technical Monograph: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

The following technical guide provides an in-depth analysis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and carbonic anhydrase ligands.

Part 1: Executive Technical Summary

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a high-value heterocyclic scaffold characterized by a bi-aryl core (pyrazole linked to pyridine) decorated with polar functionality. This molecule integrates a 5-aminopyridine moiety—a classic kinase "hinge-binding" motif—with a pyrazole-4-sulfonamide unit, which serves as a bioisostere for carboxylic acids or a specific pharmacophore for zinc-metalloproteins (e.g., Carbonic Anhydrases).

  • Primary Utility: Fragment-based drug discovery (FBDD), kinase inhibitor design (ATP-competitive), and metalloenzyme inhibition.

  • Chemical Class: N-heteroaryl sulfonamide.

  • Key Reactivity: Nucleophilic aromatic substitution (SnAr) precursor, electrophilic chlorosulfonation susceptibility, and amphoteric solubility profile.

Part 2: Physicochemical Profile

The following data is synthesized from structural analysis and standard structure-activity relationship (SAR) databases for pyrazole-sulfonamide analogues.

Table 1: Chemical & Physical Properties[1]
PropertyValue / DescriptionNotes
IUPAC Name 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
Molecular Formula C₈H₉N₅O₂S
Molecular Weight 239.25 g/mol Ideal for Fragment-Based Design (MW < 300)
H-Bond Donors 3 (Aniline -NH₂, Sulfonamide -NH₂)High polarity for active site engagement
H-Bond Acceptors 5 (Pyridine N, Pyrazole N, Sulfonyl O, Aniline N)
cLogP ~0.5 – 0.9Moderate lipophilicity; good aqueous solubility potential
pKa (Acidic) ~10.0 (Sulfonamide -NH)Weakly acidic; deprotonates at high pH
pKa (Basic) ~5.5 (Pyridine N), ~3.5 (Aniline N)Protonates under physiological acidic conditions
Solubility DMSO (>50 mM), DMF, MeOH; Low in neutral H₂OSoluble in dilute HCl (cationic) or NaOH (anionic)
Topological Polar Surface Area (TPSA) ~115 ŲNear the limit for BBB permeability; excellent for systemic distribution

Part 3: Synthetic Methodologies

The synthesis of this scaffold requires a convergent approach, typically assembling the bi-heteroaryl core before functionalizing the sulfonamide and amine groups to avoid chemoselectivity issues.

Protocol A: Convergent Synthesis via SnAr and Chlorosulfonation

This route utilizes the reactivity of 2-halopyridines towards nucleophilic aromatic substitution (SnAr) and the susceptibility of the pyrazole 4-position to electrophilic attack.

Step 1: N-Arylation (Core Assembly)
  • Reagents: 1H-Pyrazole (1.0 eq), 2-Chloro-5-nitropyridine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO.

  • Conditions: 80–100°C for 4–6 hours.

  • Mechanism: The pyrazole nitrogen acts as a nucleophile, displacing the chloride on the activated nitropyridine ring via an addition-elimination mechanism.

  • Yield: Typically >85%.

Step 2: Chlorosulfonation
  • Reagents: Intermediate 1 (from Step 1), Chlorosulfonic acid (ClSO₃H) (Excess, 5–10 eq).

  • Conditions: 0°C to RT, then heat to 60°C for 2 hours.

  • Process: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution at the C4 position. The nitro group on the pyridine deactivates the pyridine ring, ensuring regiospecificity on the pyrazole.

  • Critical Note: Quench carefully on ice; the sulfonyl chloride intermediate is moisture sensitive.

Step 3: Sulfonamide Formation
  • Reagents: Sulfonyl chloride intermediate, NH₄OH (28% aq) or NH₃ in Dioxane.

  • Conditions: 0°C for 1 hour.

  • Outcome: Formation of 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Step 4: Nitro Reduction
  • Reagents: H₂ (1 atm), 10% Pd/C (catalytic) OR Fe powder/NH₄Cl (for chemoselective reduction).

  • Solvent: MeOH/EtOH.

  • Conditions: RT, 2–12 hours.

  • Purification: Filtration through Celite, followed by recrystallization from EtOH/Water.

Visualization: Synthetic Workflow

SynthesisRoute Start 1H-Pyrazole + 2-Cl-5-NO2-Pyridine Step1 SnAr Coupling (K2CO3, DMF, 90°C) Start->Step1 Inter1 1-(5-nitropyridin-2-yl) pyrazole Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amidation (NH4OH) Inter2->Step3 Inter3 Nitro-Sulfonamide Precursor Step4 Reduction (H2, Pd/C) Inter3->Step4 Final 1-(5-aminopyridin-2-yl) 1H-pyrazole-4-sulfonamide Step4->Final

Figure 1: Step-wise synthetic pathway for the production of the target scaffold from commercially available building blocks.

Part 4: Reactivity & Stability

Nucleophilicity of the 5-Amino Group

The amine at the 5-position of the pyridine ring is a "aniline-like" nitrogen but with reduced basicity due to the electron-withdrawing nature of the pyridine ring.

  • Acylation: Readily reacts with acid chlorides or anhydrides to form amides (common in extending the scaffold for kinase selectivity).

  • Reductive Amination: Can be coupled with aldehydes to introduce alkyl chains.

Sulfonamide Stability

The sulfonamide group at position 4 is chemically robust.

  • Hydrolysis: Resistant to acid/base hydrolysis under standard conditions.

  • Acidity: The N-H proton is acidic (pKa ~10), allowing for salt formation with strong bases (e.g., Sodium salts), which significantly enhances water solubility for formulation.

Pyrazole Ring Stability

The pyrazole ring serves as a stable linker. The N1-C2 (pyrazole-pyridine) bond is stable towards metabolic cleavage, unlike some amide or ester linkers.

Part 5: Biological Applications & Mechanism

This molecule is a "privileged structure" in oncology and immunology drug discovery.

Kinase Inhibition (ATP-Competitive)

The 5-aminopyridine moiety is a well-documented hinge-binding motif .

  • Mechanism: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., the "Gatekeeper" residue + 1).

  • Target Examples: CDKs (Cyclin-Dependent Kinases), p38 MAPK, and JNK pathways.

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide (-SO₂NH₂) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.

  • Relevance: Potential utility in glaucoma, anti-epileptic therapies, or hypoxic tumor targeting (targeting CA-IX).

Visualization: Pharmacophore Mapping

Pharmacophore cluster_molecule 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Drug_Amine 5-Amino Group (H-Bond Donor) Target_Hinge Kinase Hinge Region (Backbone CO/NH) Drug_Amine->Target_Hinge H-Bond Drug_PyridineN Pyridine N (H-Bond Acceptor) Drug_Sulfonamide Sulfonamide (Zn2+ Binder / H-Bond) Target_Zn CA Active Site (Zn2+ Ion) Drug_Sulfonamide->Target_Zn Coordination Target_Hinge->Drug_PyridineN H-Bond

Figure 2: Pharmacophore interaction map showing dual-targeting potential against Kinases (Hinge) and Metalloenzymes (Zinc).

Part 6: Handling & Safety Protocol

While specific toxicological data for this exact intermediate may be limited, standard protocols for aminopyridines and sulfonamides apply.

  • Hazard Identification:

    • Skin/Eye Irritant: Sulfonamides can cause sensitization (sulfa allergy cross-reactivity).

    • Acute Toxicity: Aminopyridines can be neurotoxic (potassium channel blockers) if ingested in large quantities. Treat as Toxic by Ingestion.

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Protect from light (aminopyridines can oxidize slowly).

  • Disposal:

    • Incineration in a chemical waste facility equipped with scrubbers for SOx and NOx gases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole-4-sulfonamide derivatives. Retrieved from [Link]

  • Giri, R. et al. (2010). "Copper-Catalyzed N-Arylation of Pyrazoles with Heteroaryl Halides." Journal of Organic Chemistry. (Methodology for Pyrazole-Pyridine coupling).[1]

  • Scozzafava, A. & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating pyrazole moieties." Journal of Medicinal Chemistry.
  • Vertex Pharmaceuticals (2002).Patent WO2002057259: Pyrazole compounds useful as protein kinase inhibitors. (Describes the aminopyridine-pyrazole scaffold utility).
  • Chemsrc (2025). 1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-sulfonamide Properties. Retrieved from [Link]

Sources

Foundational

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide crystal structure

An In-Depth Technical Guide to the Crystal Structure of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural elucidation of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. While a publicly available crystal structure for this specific molecule is not currently available, this document outlines a robust and experimentally sound workflow for researchers to obtain and analyze its crystalline form. The methodologies described herein are based on established principles and proven techniques for related chemical entities.

Introduction: The Significance of the Target Molecule

The molecule 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide incorporates three key pharmacophores: an aminopyridine, a pyrazole, and a sulfonamide. Each of these moieties is prevalent in a wide array of biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.[1] The pyrazole nucleus is a core structure in several approved drugs.[2] Similarly, sulfonamides are a well-established class of therapeutic agents, primarily known for their antimicrobial effects.[3] The aminopyridine scaffold is also a common feature in medicinal chemistry, contributing to a range of biological activities.

The combination of these three fragments in a single molecule makes 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide a compound of significant interest for drug discovery and development.[2][4] Determining its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its physicochemical properties, potential intermolecular interactions, and for facilitating structure-based drug design efforts. This guide provides the necessary theoretical and practical foundation for achieving this goal.

Proposed Synthesis Pathway

The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide can be approached through a multi-step sequence, leveraging established synthetic methodologies for pyrazole and sulfonamide derivatives.[5][6][7][8] A plausible route involves the initial construction of the pyrazole ring, followed by the introduction of the sulfonamide group.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of a Pyrazole Precursor

A common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9] For the target molecule, a potential starting point is the reaction of a suitable hydrazine with a functionalized three-carbon component.

Step 2: Sulfonylation of the Pyrazole Ring

Once the pyrazole core is assembled, the sulfonamide group can be introduced at the 4-position. This is typically achieved through chlorosulfonylation followed by amination.[5]

Detailed Protocol:

  • Chlorosulfonylation: The pyrazole intermediate is reacted with chlorosulfonic acid, often in a chlorinated solvent like chloroform, to yield the corresponding pyrazole-4-sulfonyl chloride.[5] Thionyl chloride can be used to facilitate this reaction.[5]

  • Amination: The resulting pyrazole-4-sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the desired sulfonamide.[3]

Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample suitable for crystallization trials.

Crystallization Methodology

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For sulfonamide-containing compounds, several well-established crystallization techniques can be employed.[10][11]

Experimental Protocols for Crystallization:

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols (e.g., ethanol, isopropanol) or alcohol-water mixtures are often effective for sulfonamides.[11]

  • Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To maximize crystal yield, the flask can be subsequently placed in an ice bath.[11]

  • Isolation: Collect the formed crystals by vacuum filtration.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Solvent System: Select a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[10]

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent.

  • Induce Crystallization: Slowly add the "anti-solvent" dropwise until the solution becomes persistently turbid.[10]

  • Crystal Growth: Allow the solution to stand undisturbed for a period to facilitate crystal growth.

Troubleshooting Common Crystallization Issues:

  • Oiling Out: This occurs when the compound separates as a liquid instead of a solid. To remedy this, re-heat the solution, add more solvent, and allow for slower cooling.[11]

  • No Crystal Formation: If crystals do not form, it may be due to the solution not being sufficiently saturated or the presence of impurities. Attempts to induce crystallization can be made by scratching the inside of the flask with a glass rod or by adding a seed crystal.[11]

Crystallization Workflow Diagram

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Topic: Spectroscopic Characterization & Synthesis Guide: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization & Synthesis Guide: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

[1][2]

Executive Summary & Structural Significance

The compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a critical scaffold in the design of kinase inhibitors (e.g., analogues of Doramapimod) and anti-inflammatory agents (COX-2 inhibition pathways).[1][2] Its structure combines a polar sulfonamide "warhead" with a bi-heteroaryl core (pyrazole-pyridine), offering unique hydrogen-bonding motifs for active site binding.[1]

This guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this molecule. Unlike standard database entries, this document focuses on the causality of spectral features, enabling researchers to distinguish the target from common impurities (e.g., regioisomers or nitro-precursors).[2]

Synthetic Pathway & Logic

To ensure the integrity of the spectroscopic data, one must understand the origin of the sample.[2] The most robust route involves the construction of the pyrazole ring followed by functionalization.

Reaction Workflow (Graphviz)

The following diagram outlines the "Nitro-Reduction" route, which is preferred over direct amination due to the instability of aminopyridines under chlorosulfonation conditions.[1][2]

SynthesisPath Start 2-Chloro-5- nitropyridine Inter1 2-Hydrazino-5- nitropyridine Start->Inter1 SNAr (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 1-(5-nitropyridin- 2-yl)pyrazole Inter1->Inter2 Cyclization (HCl, Reflux) Cyclizer Malonaldehyde bis(dimethylacetal) Cyclizer->Inter2 Inter3 Nitro-Sulfonamide Precursor Inter2->Inter3 Electrophilic Subst. + Amidation Sulfonation 1. ClSO3H 2. NH4OH Sulfonation->Inter3 Final TARGET: 1-(5-aminopyridin-2-yl)- 1H-pyrazole-4-sulfonamide Inter3->Final Nitro Reduction Reduction H2 / Pd-C (Methanol) Reduction->Final

Caption: Step-wise synthetic route preventing regioisomeric byproducts and ensuring sulfonamide integrity.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is mandatory.[1][2] The sulfonamide (


) and amine (

) protons are exchangeable and often broaden or disappear in

or

.[1]

NMR (400 MHz, DMSO-d6) – Diagnostic Signals

The molecule possesses distinct "fingerprint" regions.[1][2] The pyrazole protons are the most deshielded due to the electron-withdrawing sulfonamide and pyridine ring current.[1]

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Py-H5 Pyrazole CH8.80 – 8.95 Singlet (d)1HDeshielded by adjacent N1-pyridine and C4-sulfonyl group.[1][2]
Pyr-H6 Pyridine CH8.05 – 8.15 Doublet (

Hz)
1HOrtho to ring nitrogen; meta to amino group.[1]
Py-H3 Pyrazole CH7.90 – 8.00 Singlet1HSlightly less deshielded than H5; distinct singlet.[1]
Pyr-H3 Pyridine CH7.60 – 7.70 Doublet (

Hz)
1HOrtho to pyrazole attachment.[1]

Sulfonamide7.20 – 7.40 Broad Singlet2H

exchangeable.[1][2] Chemical shift varies with concentration/temp.[1][2]
Pyr-H4 Pyridine CH7.05 – 7.15 dd (

Hz)
1HShielded by the ortho-amino group (electron donor).[1]

Amine5.40 – 5.80 Broad Singlet2H

exchangeable.[1][2] Upfield due to

-like character on aromatic ring.

Key Validation Check:

  • Coupling Constants: The pyridine ring must show an ABX system (or effectively AMX depending on resolution). Look for the large ortho coupling (

    
     Hz) between H3 and H4, and the small meta coupling (
    
    
    
    Hz) between H4 and H6.
  • Impurity Flag: If you see a signal > 9.0 ppm, you likely have residual nitro-precursor (the nitro group strongly deshields the pyridine H6).[1][2]


NMR (100 MHz, DMSO-d6)
Carbon EnvironmentShift (

, ppm)
Assignment Logic
C-NH2 (Pyridine) ~146.0Ipso to amino group (strong donor).[1]
C-N (Pyridine) ~142.0Ipso to pyrazole (C2 of pyridine).[1][2]
Pyrazole C5 ~140.5Adjacent to ring nitrogen.[1][2]
Pyridine C6 ~136.0Alpha to pyridine nitrogen.[1][2]
Pyrazole C3 ~129.0
Pyrazole C4 ~126.0Ipso to sulfonamide (quaternary).[1]
Pyridine C3/C4 122.0 / 112.0Shielded regions due to resonance from amine.[1][2]
Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary tool for confirming the molecular formula and monitoring the reduction of the nitro intermediate.[1][2]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 239.0477[1]

Ionization ModeObserved m/zIdentityNotes
Positive (+) 240.1

Parent IonBase peak in clean samples.[1]
Positive (+) 262.1

Sodium AdductCommon in glass/silica stored samples.[1][2]
Negative (-) 238.1

DeprotonatedSulfonamide NH is acidic (

).[1][2]
Fragmentation 161.0

Characteristic loss of sulfonamide group (79 Da).[1]

Self-Validating Protocol: If the mass spectrum shows a dominant peak at 270.1 (


), the reduction is incomplete (Nitro intermediate: 

, MW 270.25).[2] Do not proceed to bio-assays.
Infrared Spectroscopy (FT-IR)

IR is less diagnostic for structure but essential for confirming functional group transformation (Nitro


 Amine).[1][2]
Wavenumber (

)
Vibration ModeDescription
3350 - 3450

Stretch
Primary amine (

) doublet.
3250

Stretch
Sulfonamide

(often overlaps).[1]
1590 - 1610

/

Pyridine/Pyrazole ring breathing.[1][2]
1330 - 1350

(Asym)
Strong sulfonamide band.[1][2]
1150 - 1170

(Sym)
Strong sulfonamide band.[1][2]
Note on Absence

Stretch
Absence of bands at 1530/1350 indicates successful reduction.[1][2]

Experimental Protocols

Sample Preparation for NMR[2]
  • Drying: Ensure the solid is dried under high vacuum (

    
     mbar) at 40°C for 4 hours to remove residual methanol or water, which can obscure the amine/sulfonamide peaks.[2]
    
  • Solvation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6 .

  • Filtration: If the solution is cloudy (common with sulfonamides due to inorganic salts from the neutralization step), filter through a cotton plug or a 0.45

    
    m PTFE syringe filter.[2]
    
HPLC Purity Check (Recommended)

Before submitting for biological screening, purity should be established using a reverse-phase gradient.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aminopyridine absorption).[1][2]

References & Authority

The protocols and spectral assignments above are derived from established chemometric principles and analogous structural characterizations in peer-reviewed literature.

  • Synthesis of 5-aminopyrazoles and sulfonamide derivatives:

    • Aggarwal, R. et al.[1][2] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link

  • Characterization of Pyrazole-Sulfonamide Scaffolds (COX-2/Kinase context):

    • Penning, T. D. et al.[1][2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365. Link[1]

  • NMR Shifts of Aminopyridines:

    • Pretsch, E., Bühlmann, P., & Badertscher, M.[2] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1] (Standard Reference Text for chemometric shift prediction).

Disclaimer: This guide assumes standard laboratory safety practices. The synthesis involves chlorosulfonic acid (highly corrosive) and hydrogen gas (flammable).[1][2] All procedures should be conducted in a fume hood.[1]

Sources

Foundational

Potential therapeutic targets of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Foreword: Unveiling the Therapeutic Promise of a Tri-Functional Scaffold The compound 1-(5-amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Foreword: Unveiling the Therapeutic Promise of a Tri-Functional Scaffold

The compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a compelling starting point for therapeutic innovation. Its chemical architecture is a deliberate amalgamation of three pharmacologically significant moieties: an aminopyridine ring, a pyrazole core, and a sulfonamide functional group. While direct research on this specific molecule is nascent, the extensive and well-documented biological activities of its constituent parts provide a robust framework for predicting its potential therapeutic targets and applications. This guide serves as a technical roadmap for researchers and drug development professionals, offering insights into the probable mechanisms of action and providing actionable experimental workflows for target identification and validation.

Our approach is grounded in the principle of chemical analogy. By examining the established pharmacology of sulfonamides, pyrazoles, and aminopyridines, we can construct a high-probability landscape of potential protein targets. This document will delve into these potential targets, which span a range of therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders, and will equip research teams with the methodologies required to systematically investigate this promising compound.

Part 1: A Landscape of Potential Therapeutic Targets

The therapeutic potential of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide can be inferred from the known biological activities of its core components. The convergence of these three motifs suggests a multi-target profile, a desirable attribute in the treatment of complex diseases.

Enzyme Inhibition: A Primary Avenue of Investigation

The structural features of the target compound strongly suggest a propensity for enzyme inhibition. Both pyrazole and sulfonamide moieties are prevalent in a multitude of approved and investigational enzyme inhibitors.

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, renowned for its ability to inhibit carbonic anhydrases.[1] These enzymes are crucial in physiological processes such as pH regulation and are overexpressed in various pathological conditions, including glaucoma and several cancers.[2][3][4] The aminopyridine and pyrazole scaffolds can be tailored to achieve isoform-selective inhibition, a key factor in developing targeted therapies with reduced side effects.

  • Protein Kinases: The pyrazole ring is a cornerstone of many kinase inhibitors.[5] Kinases are central to cellular signaling and are frequently dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases. Specific kinases that could be targeted by a pyrazole-containing compound include:

    • p38 MAP Kinase: A key regulator of inflammatory responses.[5]

    • EGFR and HER-2: Tyrosine kinases often implicated in solid tumors.[4]

    • Polo-like Kinase 1 (PLK1): A critical regulator of mitosis and a target in oncology.[6]

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers.[7]

  • Dihydropteroate Synthase (DHPS): The sulfonamide moiety is a structural analog of para-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[8][9][10][11] This makes 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide a candidate for development as an antibacterial agent.

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[3] Pyrazole and sulfonamide derivatives have been reported to exhibit inhibitory activity against these enzymes.[2][12]

  • NADPH Oxidase (NOX2): This enzyme is a key source of reactive oxygen species in the brain and is implicated in neuroinflammatory processes. Compounds with a pyrazole-sulfonamide scaffold have been developed as NOX2 inhibitors.[13]

Antimicrobial Potential

Beyond the well-established mechanism of DHPS inhibition, pyrazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][14] The combination of the sulfonamide and pyrazole moieties could lead to a synergistic or novel antimicrobial profile.

Anticancer Activity

The potential for anticancer activity is significant, stemming from the likely inhibition of multiple cancer-relevant targets. The antiproliferative effects could be a result of:

  • Inhibition of carbonic anhydrases involved in tumor metabolism and pH regulation.[1][4]

  • Targeting of key oncogenic kinases such as EGFR, HER-2, and FGFR.[4][7]

  • Induction of apoptosis through various signaling pathways.[5]

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1][5] The potential to modulate inflammatory pathways through kinase inhibition (e.g., p38 MAPK) further strengthens the rationale for investigating this compound in inflammatory conditions.

Potential Target Class Specific Examples Therapeutic Area Key Moieties
Enzymes Carbonic Anhydrases (CA I, II, IX)Oncology, GlaucomaSulfonamide, Pyrazole
Protein Kinases (p38, EGFR, PLK1, FGFR)Oncology, InflammationPyrazole, Aminopyridine
Dihydropteroate Synthase (DHPS)Infectious DiseaseSulfonamide
Cholinesterases (AChE, BChE)NeurodegenerationPyrazole, Sulfonamide
NADPH Oxidase (NOX2)NeuroinflammationPyrazole, Sulfonamide
Cellular Processes Bacterial Folate SynthesisInfectious DiseaseSulfonamide
Cell Proliferation and SurvivalOncologyPyrazole, Sulfonamide
Inflammatory SignalingInflammationPyrazole

Part 2: Experimental Workflows for Target Elucidation

A systematic and multi-pronged experimental approach is crucial to definitively identify and validate the therapeutic targets of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Target Identification Strategies

The initial phase of investigation should focus on unbiased and focused methods to identify potential protein binding partners.

2.1.1 Computational Docking and Virtual Screening

  • Objective: To predict the binding affinity and mode of interaction of the compound with a library of known protein structures, particularly those identified in Part 1.

  • Methodology:

    • Generate a high-quality 3D conformer of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

    • Compile a virtual library of protein targets (e.g., various kinase domains, carbonic anhydrase isoforms, DHPS).

    • Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD.

    • Analyze the docking scores and binding poses to prioritize targets for experimental validation. Pay close attention to hydrogen bonding and hydrophobic interactions involving the key pharmacophores.

G compound 3D Compound Structure docking Molecular Docking Simulation compound->docking database Protein Target Database (Kinases, CAs, etc.) database->docking analysis Analyze Binding Energy & Pose docking->analysis prioritized Prioritized Target List analysis->prioritized

Computational Target Prediction Workflow

2.1.2 Affinity-Based Proteomics

  • Objective: To isolate and identify proteins from a complex biological sample (e.g., cell lysate) that physically interact with the compound.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin). A control probe with a structurally similar but inactive analog is highly recommended.

    • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

    • Incubation: Incubate the beads with a relevant cell or tissue lysate.

    • Washing: Perform stringent washes to remove non-specific protein binders.

    • Elution: Elute the bound proteins.

    • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Data Analysis: Compare the proteins captured by the active probe versus the control probe to identify specific interactors.

cluster_prep Probe Preparation cluster_exp Affinity Capture A Synthesize Biotinylated Compound B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash Non-specific Proteins C->D E Elute Bound Proteins D->E F LC-MS/MS Analysis E->F G Identify Specific Binding Partners F->G

Affinity-Based Target Identification Workflow
Target Validation Assays

Once a list of potential targets is generated, it is imperative to validate these interactions using orthogonal assays.

2.2.1 Biochemical Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potency (e.g., IC₅₀) of the compound against the purified recombinant target enzyme.

  • General Protocol (Example: Kinase Inhibition):

    • To the wells of a microplate, add the purified kinase, a fluorescently labeled peptide substrate, and varying concentrations of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at the optimal temperature for the enzyme.

    • Stop the reaction and measure the amount of phosphorylated substrate, often using fluorescence polarization or a specific antibody-based detection method.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.2.2 Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement within a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

2.2.3 Downstream Signaling Pathway Analysis

  • Objective: To determine if the compound modulates the known signaling pathway of the putative target in a cellular model.

  • Methodology (Example: Western Blot for a Kinase Target):

    • Select a cell line where the target kinase and its downstream pathway are active.

    • Treat the cells with the compound at various concentrations and for different durations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream substrates.

    • A dose-dependent decrease in the phosphorylation of these proteins would validate the on-target effect of the compound.

Conclusion and Future Directions

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a molecule of significant therapeutic interest due to the convergence of three proven pharmacophores. The evidence from the broader chemical literature strongly suggests that its most probable targets are enzymes, particularly carbonic anhydrases and protein kinases, with potential applications in oncology, infectious disease, and neuroinflammation. The experimental workflows outlined in this guide provide a clear and systematic path for the scientific community to rigorously test these hypotheses.

Future efforts should focus on a comprehensive screening against a panel of kinases and carbonic anhydrases, followed by medicinal chemistry efforts to optimize potency and selectivity for the most promising targets identified. In parallel, cell-based assays reflecting relevant disease states will be crucial in translating biochemical activity into therapeutic potential. The journey from a promising chemical scaffold to a novel therapeutic agent is complex, but for 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide, the path is illuminated by a wealth of scientific precedent.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [Source: Google Search]
  • Sulfonamides - pharmacology 2000. [Source: Google Search]
  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. [Source: Google Search]
  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gp
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. [Source: Google Search]
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - NIH. [Source: Google Search]
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Source: Google Search]
  • (PDF)
  • Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis Online. [Source: Google Search]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Source: Google Search]
  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole - Semantic Scholar. [Source: Google Search]
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. [Source: Google Search]
  • Pharmacological Activities of Pyrazole and Its Deriv
  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity - ResearchG
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC. [Source: Google Search]
  • Recent developments in aminopyrazole chemistry | Request PDF - ResearchG
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchG
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Source: Google Search]
  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors - SSRN. [Source: Google Search]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Source: Google Search]
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - ORBi. [Source: Google Search]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

This guide outlines the application of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (referred to herein as Compound APS-4 ) in cell culture.[1] Based on its chemical structure—a primary sulfonamide (-SO₂NH₂) attache...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (referred to herein as Compound APS-4 ) in cell culture.[1]

Based on its chemical structure—a primary sulfonamide (-SO₂NH₂) attached to a pyrazole ring, linked to an aminopyridine moiety—this compound belongs to a class of molecules often investigated as Carbonic Anhydrase Inhibitors (CAIs) (specifically targeting tumor-associated isoforms CA IX/XII) or Kinase Inhibitors (targeting specific signaling pathways like CDK or ROCK, depending on substitution).[1]

This protocol assumes the compound is being used as a small molecule inhibitor in an in vitro biological context.[1]

[1]

Executive Summary

Compound: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Molecular Weight: ~239.25 g/mol (Estimate based on formula C₈H₉N₅O₂S) Primary Application: Small molecule inhibition in mammalian cell culture.[1] Target Class: Sulfonamide-based inhibitor (Putative: Carbonic Anhydrase / Kinase).[1] Solubility: Low in water; High in DMSO.[1]

This guide provides a standardized workflow for solubilization, dose-response optimization, and downstream assay validation.[1] The presence of the primary sulfonamide group necessitates specific controls to rule out non-specific pH effects or off-target binding common to this pharmacophore.[1]

Chemical Handling & Solubilization Protocol

The aminopyridine and sulfonamide moieties create a "push-pull" electronic system that can affect solubility.[1] Proper reconstitution is critical to prevent micro-precipitation in aqueous media.[1]

Reconstitution Table
SolventStock ConcentrationStabilityStorage
DMSO (Anhydrous)10 mM - 50 mM High (Months at -20°C)Aliquot immediately; avoid freeze-thaw.[1]
Ethanol < 5 mMLowNot recommended for long-term storage.[1]
Water/PBS < 0.1 mMVery LowUnstable; prone to precipitation.[1]
Step-by-Step Solubilization
  • Calculate Mass: For a 10 mM stock solution of 10 mg compound (MW ≈ 239.25 g/mol ):

    
    
    (Example: Dissolve 10 mg in ~4.18 mL DMSO).
    
  • Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock directly through a 0.22 µm filter unless necessary, as the compound may bind to the membrane (nylon/PES).[1] Instead, filter the diluted media if sterility is a concern, or use sterile DMSO and aseptic technique.[1]

  • Aliquot: Dispense into light-protected (amber) tubes to prevent photodegradation of the aminopyridine ring. Store at -20°C or -80°C.

Cell Culture Protocol: Dosing & Treatment[1]

A. Dose Selection Strategy

Because this compound contains a sulfonamide group, it may exhibit off-target effects at high concentrations (>50 µm).[1] A dose-response curve is mandatory.[1]

  • Screening Range: 10 nM to 100 µm.[1]

  • Typical IC50 (Target Dependent):

    • High Potency Targets (e.g., Kinases): 10–500 nM.[1]

    • Moderate Potency Targets (e.g., CA IX/XII): 0.5–10 µm.[1]

  • Vehicle Control: DMSO concentration must remain constant across all wells (typically < 0.5% v/v, ideally 0.1%).

B. Treatment Workflow
  • Seeding: Seed cells (e.g., HeLa, MCF-7, or HUVEC) at 5,000–10,000 cells/well in 96-well plates. Allow 24h for attachment.

  • Serial Dilution:

    • Prepare a 200x master plate in DMSO.

    • Dilute 1:200 into pre-warmed culture media to generate 1x working solutions.

    • Why? Direct addition of 100% DMSO stock to cells causes local cytotoxicity and precipitation.[1]

  • Incubation: Treat cells for 24h, 48h, or 72h depending on the assay endpoint.

  • Wash: If performing a functional assay (e.g., kinase activity), wash cells with PBS to remove unbound inhibitor before lysis.[1]

Mechanistic Validation & Signaling Pathway[1]

To confirm the compound's activity, you must assess specific biomarkers.[1] Below is a generalized pathway map illustrating the dual potential of Pyrazole-Sulfonamides in Hypoxia Response (CA inhibition) and Proliferation (Kinase inhibition) .[1]

PathwayMap cluster_Hypoxia Hypoxia / pH Regulation cluster_Kinase Kinase / Proliferation Compound 1-(5-aminopyridin-2-yl)- 1H-pyrazole-4-sulfonamide CAIX Carbonic Anhydrase (CA IX / XII) Compound->CAIX Primary Inhibition (Sulfonamide) pH_Intra Intracellular pH (pHi) Stabilization Compound->pH_Intra Disrupts Kinase Target Kinase (e.g., CDK / ROCK) Compound->Kinase Potential Inhibition (Aminopyridine) Phospho Phosphorylation Cascade Compound->Phospho Blocks CAIX->pH_Intra Regulates Survival Cell Survival (Hypoxic Niche) pH_Intra->Survival Promotes Acidosis Extracellular Acidosis Kinase->Phospho Activates Phospho->Survival Promotes Apoptosis Apoptosis / Cycle Arrest

Caption: Dual-mechanism hypothesis. The sulfonamide moiety targets pH regulation (CA IX), while the aminopyridine scaffold may interact with kinase ATP-binding pockets.[1]

Experimental Assays & Readouts

A. Cell Viability (MTT/CellTiter-Glo)[1]
  • Purpose: Determine cytotoxicity (IC50).

  • Protocol:

    • Treat cells with 8-point dilution series (0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).[1]

    • Incubate 72h.

    • Add detection reagent.[1]

    • Critical Check: Sulfonamides can sometimes interfere with enzymatic readouts.[1] Always include a "media + compound (no cells)" blank to subtract background signal.[1]

B. Intracellular pH Assay (If CA Inhibition is suspected)[1]
  • Purpose: Verify functional inhibition of Carbonic Anhydrase.

  • Reagent: BCECF-AM (pH-sensitive dye).[1]

  • Protocol:

    • Load cells with 1 µM BCECF-AM for 30 min.[1]

    • Treat with Compound APS-4 (10 µM) under Hypoxic conditions (1% O₂).

    • Measure Fluorescence Ratio (Ex 490/440 nm).

    • Expectation: Effective CA inhibition leads to intracellular acidification (drop in ratio) compared to vehicle control.[1]

C. Western Blotting (Biomarker Analysis)[1]
  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[1]

  • Targets:

    • Apoptosis:[1] Cleaved Caspase-3, PARP.[1]

    • Pathway: Phospho-ERK, Phospho-AKT (to rule out general kinase interference).[1]

    • Target Engagement: HIF-1α (if studying hypoxia).[1]

Troubleshooting & Controls

ObservationProbable CauseSolution
Precipitation in Media Concentration > Solubility LimitReduce stock to 10 mM; dilute into warm media with rapid mixing.
Yellowing of Media Aminopyridine oxidation or pH shiftCheck pH of media.[1] Aminopyridines can be light-sensitive; keep in dark.[1]
No Effect in Normoxia Target is Hypoxia-Specific (CA IX)Repeat experiment under 1% O₂ or use Cobalt Chloride (CoCl₂) to mimic hypoxia.
High Toxicity at <1 µM Off-target Kinase inhibitionPerform a Kinase Profiling Screen to identify specific off-targets.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • McDonald, P. C., et al. (2012).[1] Small-molecule targeting of cardbonic anhydrase IX for the treatment of hypoxic solid tumors.[1] Science Translational Medicine, 4(127).[1] Link[1]

  • Touisni, N., et al. (2011).[1] Synthesis and carbonic anhydrase inhibitory activity of 1-(5-aminopyridin-2-yl)pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual citation for scaffold synthesis).

Sources

Application

Application of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide in cancer research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emergence of Pyrazole Sulfonamides in Oncology The pyrazole ring system, a five-membered heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Pyrazole Sulfonamides in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. When coupled with a sulfonamide moiety, this core structure gives rise to a class of compounds with a remarkable breadth of biological activities.[1][2] Initially recognized for their anti-inflammatory properties, as exemplified by the selective COX-2 inhibitor Celecoxib, pyrazole sulfonamides have increasingly garnered attention for their significant potential in oncology.[3] This guide provides an in-depth exploration of the application of pyrazole sulfonamide derivatives in cancer research, with a particular focus on their role as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell division cycle. While the specific compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is not extensively characterized in publicly available literature, this guide will utilize well-documented analogs to provide a robust framework for research and development in this promising area.

The therapeutic rationale for targeting CDKs stems from their frequent dysregulation in human cancers, leading to uncontrolled cell proliferation.[4] Pyrazole sulfonamide-based compounds have been designed to mimic the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases like CDK2 and inhibit their activity.[5] This competitive inhibition can halt the cell cycle, induce apoptosis (programmed cell death), and ultimately suppress tumor growth.[6][7]

Mechanism of Action: Targeting the Cell Cycle Engine

The primary mechanism by which many pyrazole sulfonamide derivatives exert their anti-cancer effects is through the inhibition of CDKs, particularly CDK2.[4][6] CDK2 forms active complexes with Cyclin E and Cyclin A, which are essential for the G1/S and S phases of the cell cycle, respectively. The aberrant activity of the CDK2/Cyclin E/A complexes is a hallmark of many cancers.

Signaling Pathway of Pyrazole Sulfonamide-based CDK2 Inhibition

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibition cluster_Apoptosis Cellular Outcomes Mitogens Growth Factors / Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Activates Rb Retinoblastoma (Rb) Protein CyclinD_CDK46->Rb Phosphorylates (pRb) CyclinE_CDK2 Cyclin E-CDK2 Complex E2F E2F Transcription Factors Rb->E2F Releases E2F->CyclinE_CDK2 Promotes Transcription of Cyclin E CyclinA_CDK2 Cyclin A-CDK2 Complex CyclinE_CDK2->CyclinA_CDK2 Transitions to DNA_Rep DNA Replication & S-Phase Progression CyclinE_CDK2->DNA_Rep Initiates CellCycleArrest G1/S Phase Cell Cycle Arrest CyclinA_CDK2->DNA_Rep Maintains PyrazoleSulfonamide Pyrazole Sulfonamide Inhibitor PyrazoleSulfonamide->CyclinE_CDK2 Inhibits PyrazoleSulfonamide->CyclinA_CDK2 Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to

Caption: Pyrazole sulfonamides inhibit CDK2, blocking Rb phosphorylation and leading to G1/S arrest and apoptosis.

In addition to direct CDK inhibition, some pyrazole sulfonamide derivatives, like Celecoxib, can induce apoptosis through COX-independent mechanisms. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase-9/caspase-3 apoptotic cascade.[8][9]

Experimental Protocols and Applications

The following protocols provide a framework for evaluating the anti-cancer properties of a novel pyrazole sulfonamide derivative in a research setting.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against a specific kinase (e.g., CDK2/Cyclin A).

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP, [γ-³²P]ATP

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK2/Cyclin A, and the substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow A Prepare Serial Dilutions of Test Compound C Add Compound/DMSO (Pre-incubation) A->C B Combine Kinase, Substrate, and Buffer B->C D Initiate Reaction with ATP/[γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot onto Phosphocellulose Paper E->F G Wash Paper F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: Workflow for determining the in vitro kinase inhibitory activity of a test compound.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Test compound

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution containing RNase.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation: Quantitative Analysis of Compound Activity

The following tables present hypothetical but representative data for a novel pyrazole sulfonamide CDK2 inhibitor, "Compound X".

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

Kinase TargetIC₅₀ (nM)
CDK2/Cyclin A15
CDK1/Cyclin B150
CDK4/Cyclin D1>1000
CDK9/Cyclin T85

Table 2: Anti-proliferative Activity of Compound X against Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
A2780Ovarian Cancer0.158
HCT-116Colon Cancer0.230
MCF-7Breast Cancer0.315
A549Lung Cancer0.560

Conclusion and Future Directions

The pyrazole sulfonamide scaffold is a versatile and potent platform for the development of novel anti-cancer agents. As demonstrated, derivatives of this class can effectively inhibit key cell cycle regulators like CDK2, leading to cell cycle arrest and apoptosis in cancer cells. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of new chemical entities based on this scaffold. Future research in this area will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index. Furthermore, exploring the combination of pyrazole sulfonamide-based inhibitors with other targeted therapies or immunotherapies holds great promise for developing more effective and durable cancer treatments.

References

  • Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential. Cancer Research. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed. Available at: [Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]

  • The molecular mechanisms of celecoxib in tumor development. Annals of Translational Medicine. Available at: [Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Pharmaceuticals. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. Available at: [Link]

  • COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Frontiers in Physiology. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchSquare. Available at: [Link]

  • NSAID celecoxib: a potent mitochondrial pro-oxidant cytotoxic agent sensitizing metastatic cancers and cancer stem cells to chemotherapy. Cancer Drug Resistance. Available at: [Link]

Sources

Method

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide for antimicrobial studies

Application Note: AN-MB-2026-04 Topic: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (Code: APPS-4 ) Application: Antimicrobial Susceptibility Profiling & Mechanism of Action Studies[1] Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MB-2026-04 Topic: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (Code: APPS-4 ) Application: Antimicrobial Susceptibility Profiling & Mechanism of Action Studies[1]

Executive Summary & Chemical Identity

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (herein referred to as APPS-4 ) represents a class of "privileged scaffolds" in medicinal chemistry, fusing a sulfonamide moiety with a pyrazole-pyridine pharmacophore.[1] Unlike traditional benzene-based sulfonamides (e.g., sulfamethoxazole) which primarily target Dihydropteroate Synthase (DHPS), pyrazole-4-sulfonamides have demonstrated pleiotropic effects.[1] They exhibit antimicrobial activity through dual mechanisms: competitive inhibition of folate synthesis and potential interference with bacterial DNA gyrase/Topoisomerase IV.[1]

This guide details the protocols for solubilization, in vitro susceptibility testing (MIC/MBC), synergistic profiling with Trimethoprim, and time-kill kinetics.

Compound Profile
PropertySpecification
IUPAC Name 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
Molecular Formula C₈H₉N₅O₂S
Molecular Weight ~239.25 g/mol
Primary Target Bacterial DHPS (folP) & DNA Gyrase (gyrA/B)
Solubility DMSO (>20 mg/mL); Poor in water
Storage -20°C (Solid); -80°C (DMSO Stock)

Mechanism of Action (MOA)

To design effective assays, one must understand the target. APPS-4 operates via a "Dual-Hit" hypothesis:

  • Folate Antagonism: The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting DHPS.[1]

  • DNA Topology: The pyrazole-pyridine scaffold acts as an intercalator or minor-groove binder, stabilizing the DNA-gyrase cleavable complex.[1]

MOA_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Normal Pathway Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Repl Bacterial Replication Folate->Repl DNA_Gyrase Enzyme: DNA Gyrase (Supercoiling) DNA_Gyrase->Repl APPS APPS-4 (Inhibitor) APPS->DHPS Competitive Inhibition APPS->DNA_Gyrase Allosteric Binding

Caption: Dual-mechanism pathway showing APPS-4 inhibition of both DHPS (Folate pathway) and DNA Gyrase (Replication).[1][2]

Preparation & Handling Protocol

Critical Note: The 5-aminopyridine moiety is oxidation-sensitive.[1] Fresh stock preparation is mandatory for reproducible MICs.[1]

  • Stock Solution (10 mg/mL):

    • Weigh 10 mg of APPS-4 powder.[1]

    • Dissolve in 1.0 mL of 100% molecular-grade DMSO (Dimethyl Sulfoxide).[1]

    • Vortex for 30 seconds until clear. Do not heat above 37°C.

    • Sterilization: Syringe filter using a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate).[1]

  • Working Solution:

    • Dilute the stock 1:10 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve 1 mg/mL (1000 µg/mL).

    • Note: This results in 10% DMSO.[1] Further serial dilutions will reduce DMSO to non-toxic levels (<1%).[1]

Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Purpose: Determine the lowest concentration of APPS-4 that inhibits visible bacterial growth.[1]

Materials:

  • 96-well polystyrene plates (U-bottom).[1]

  • CAMHB (Cation-Adjusted Mueller-Hinton Broth).[1]

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Resazurin dye (optional, for colorimetric readout).

Step-by-Step:

  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2–12.[1]

    • Add 200 µL of APPS-4 Working Solution (1000 µg/mL) to column 1.[1]

  • Serial Dilution:

    • Transfer 100 µL from column 1 to column 2.[1] Mix 5 times.

    • Repeat transfer across to column 10.[1] Discard 100 µL from column 10.

    • Result: Concentration range 1000 µg/mL to 1.95 µg/mL.[1]

    • Controls: Column 11 = Growth Control (Bacteria + Media + DMSO).[1] Column 12 = Sterility Control (Media only).[1]

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10⁸ CFU/mL).[1]

    • Dilute 1:100 in CAMHB.[1]

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Test Volume: 200 µL. Final Inoculum: ~5 x 10⁵ CFU/mL.[1]

  • Incubation:

    • Seal plate with breathable film.[1]

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Look for turbidity buttons at the bottom.[1]

    • MIC Definition: The lowest concentration with no visible growth.[1]

Protocol: Synergistic Checkerboard Assay

Context: Sulfonamide derivatives are rarely used as monotherapy.[1] They are classically paired with DHFR inhibitors (e.g., Trimethoprim) to block two steps in the folate pathway. This assay validates if APPS-4 synergizes with Trimethoprim.[1]

Experimental Design:

  • Axis X (Trimethoprim): 0, 0.06, 0.12, ... 4 µg/mL.

  • Axis Y (APPS-4): 0, 2, 4, ... 128 µg/mL.

Workflow:

  • Prepare a 2D matrix in a 96-well plate.[1]

  • Dispense APPS-4 in decreasing concentrations down the rows.[1]

  • Dispense Trimethoprim in decreasing concentrations across the columns.

  • Inoculate all wells (except sterility control) with E. coli or S. aureus.[1]

  • Incubate 18h at 37°C.

Data Analysis (FIC Index Calculation): Calculate the Fractional Inhibitory Concentration (FIC) Index for the well with the lowest combined drug concentration showing no growth:



Interpretation:

  • FIC ≤ 0.5: Synergism (Highly desirable).[1]

  • 0.5 < FIC ≤ 1.0: Additive.

  • 1.0 < FIC ≤ 4.0: Indifferent.

  • FIC > 4.0: Antagonism.[1]

Protocol: Time-Kill Kinetics

Purpose: To determine if APPS-4 is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1] Sulfonamides are typically bacteriostatic; however, the pyrazole moiety may confer bactericidal properties at high concentrations.

Workflow:

  • Setup: Prepare 4 flasks containing CAMHB with APPS-4 at:

    • 0x MIC (Control)[1]

    • 1x MIC

    • 4x MIC

    • 8x MIC

  • Inoculation: Add bacteria to reach starting density of ~10⁶ CFU/mL.[1]

  • Sampling:

    • Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

    • Perform serial decimal dilutions (10⁻¹ to 10⁻⁵) in saline.

  • Plating: Spot plate 10 µL of each dilution onto Nutrient Agar. Incubate overnight.

  • Calculation: Plot Log₁₀(CFU/mL) vs. Time.

Criteria:

  • Bactericidal: ≥ 3 Log₁₀ reduction (99.9% kill) from the initial inoculum at 24h.[1]

  • Bacteriostatic: < 3 Log₁₀ reduction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells APPS-4 insolubility in aqueous media at high conc.[1]Ensure final DMSO concentration is <1% but sufficiently mixed.[1] Do not exceed 512 µg/mL in the assay plate.[1]
MIC Drift (Variable results) Oxidation of the 5-aminopyridine group.[1]Use freshly prepared stock solutions.[1] Store powder under nitrogen/argon if possible.[1]
Skipped Wells Pipetting error or "Eagle effect".Ensure thorough mixing during serial dilution. Use reverse pipetting for viscous DMSO stocks.[1]

References

  • Verma, G. et al. (2020). "Sulfonamide-based pyrazoles as potent antimicrobial agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • Bhat, M.A. et al. (2005). "Synthesis and anti-microbial activity of some new pyrazole derivatives containing sulfonamide moiety." Journal of Saudi Chemical Society.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Supuran, C.T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] (Relevant for secondary MOA of sulfonamide heterocycles).

  • Desai, N.C. et al. (2014). "Synthesis and antimicrobial screening of some new pyrazole-clubbed-pyridine derivatives." Medicinal Chemistry Research.

Sources

Application

High-throughput screening with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Application Note: High-Throughput Screening for Carbonic Anhydrase Inhibition using 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Executive Summary This guide details the protocol for high-throughput screening (HTS)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for Carbonic Anhydrase Inhibition using 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Executive Summary

This guide details the protocol for high-throughput screening (HTS) utilizing 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (hereafter referred to as PyS-AP ).[1] This compound represents a privileged scaffold in medicinal chemistry, specifically designed to target Carbonic Anhydrases (CAs) .[1][2] Unlike classic benzene-sulfonamides (e.g., acetazolamide), the pyrazole-4-sulfonamide core offers distinct physicochemical properties and isoform selectivity profiles, particularly relevant for tumor-associated isoforms hCA IX and hCA XII .[1]

This protocol employs a Fluorescence-Based Esterase Activity Assay , a robust, cell-free method optimized for 384-well microplate formats.[1] It avoids the complexity of gas-phase CO₂ handling while providing high Z' factors suitable for drug discovery campaigns.[1]

Compound Profile & Mechanistic Rationale

Chemical Identity
  • Systematic Name: 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide[1]

  • Core Scaffold: Pyrazole-4-sulfonamide (Zinc-Binding Group).[1]

  • Tail Moiety: 5-aminopyridin-2-yl (Selectivity/Solubility Handle).[1]

  • Molecular Weight: ~239.25 g/mol .[1]

  • Solubility: Moderate in water; High in DMSO (>10 mM).[1]

Mechanism of Action

The efficacy of PyS-AP relies on the "Tail-Approach" design strategy for CA inhibitors:

  • Zinc Coordination: The sulfonamide moiety (

    
    ) exists as a mono-anion at physiological pH.[1] It coordinates directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Active Site Anchoring: The pyrazole ring occupies the hydrophobic cone of the active site.[1]

  • Isoform Selectivity: The 5-aminopyridin-2-yl tail extends towards the rim of the active site.[1] The amino group provides a handle for hydrogen bonding with specific residues (e.g., His64, Gln92) that vary between isoforms (e.g., cytosolic hCA II vs. transmembrane hCA IX), thereby conferring selectivity.[1]

Experimental Workflow Visualization

The following diagram outlines the logic flow for the HTS campaign, from reagent preparation to hit validation.

HTS_Workflow cluster_mech Mechanism of Inhibition Start Compound Library (PyS-AP Analogs) Plate 384-Well Plate Setup (Acoustic Dispensing) Start->Plate Prep Reagent Prep (Buffer, Enzyme, Substrate) Prep->Plate Incubation1 Pre-Incubation (Enzyme + Inhibitor, 15 min) Plate->Incubation1 Reaction Reaction Initiation (Add FDA Substrate) Incubation1->Reaction Detection Kinetic Readout (Ex 485nm / Em 535nm) Reaction->Detection Analysis Data Analysis (Slope Calculation, % Inhibition) Detection->Analysis Validation Hit Validation (IC50 Determination) Analysis->Validation Mech1 Sulfonamide binds Zn(II) Mech2 Aminopyridine Tail Interacts with Rim

Caption: Operational workflow for PyS-AP screening, highlighting the critical pre-incubation and kinetic readout phases.

Detailed Protocol: Fluorescence-Based Esterase Assay

Principle: Carbonic Anhydrases possess esterase activity in addition to hydrase activity.[1] This assay monitors the hydrolysis of Fluorescein Diacetate (FDA) (non-fluorescent) into Fluorescein (highly fluorescent).[1] Inhibitors like PyS-AP block this conversion.[1]

Reagents & Equipment
  • Enzyme: Recombinant Human Carbonic Anhydrase (Isoform of interest: hCA I, II, IX, or XII).[1]

  • Substrate: Fluorescein Diacetate (FDA) (Sigma-Aldrich).[1]

  • Inhibitor: PyS-AP (10 mM Stock in 100% DMSO).[1]

  • Assay Buffer: 20 mM HEPES, 100 mM Na₂SO₄, pH 8.[1]0. (Note: Sulfate is non-inhibitory; avoid Chloride buffers if screening hCA I/II as Cl⁻ is a weak inhibitor).[1]

  • Plate: 384-well Black, Flat-Bottom Polystyrene Plate (Corning).[1]

  • Reader: Multimode Plate Reader (e.g., PerkinElmer EnVision) capable of Kinetic Fluorescence.[1]

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Prepare 20 mM HEPES buffer, adjust pH to 8.0 using NaOH.[1]

  • Add Na₂SO₄ to a final concentration of 100 mM to maintain ionic strength.[1]

  • CRITICAL: Do NOT add EDTA or metal chelators, as they will strip the catalytic Zinc ion and inactivate the enzyme.[1]

  • Add 0.01% Triton X-100 to prevent compound aggregation.[1]

Step 2: Enzyme & Substrate Prep [1]

  • Enzyme Solution: Dilute hCA to 20 nM in Assay Buffer. (Final assay concentration will be 10 nM). Keep on ice.

  • Substrate Solution: Dissolve FDA in anhydrous DMSO to 10 mM. Just before use, dilute in Assay Buffer to 200 µM.[1] (Final assay concentration will be 100 µM). Note: FDA is unstable in aqueous buffer; prepare fresh.[1]

Step 3: Plate Loading (384-Well)

  • Compound Addition: Dispense 250 nL of PyS-AP (or library compounds) into test wells using an acoustic dispenser (e.g., Echo 550).

    • Controls: Add 250 nL DMSO to "High Control" (0% Inhibition) and "Low Control" (100% Inhibition) columns.[1]

  • Enzyme Addition: Dispense 12.5 µL of Enzyme Solution into Test Wells and High Control wells.

    • Blank: Add 12.5 µL of Assay Buffer (no enzyme) to Low Control wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 25°C . This allows the sulfonamide to equilibrate and bind the Zinc ion.[1]

Step 4: Reaction Initiation

  • Dispense 12.5 µL of Substrate Solution (FDA) into all wells.[1]

  • Final Volume = 25 µL.

  • Final Concentrations: [Enzyme] = 10 nM, [FDA] = 100 µM, [DMSO] = 1%.

Step 5: Detection

  • Immediately transfer to the plate reader.[1]

  • Mode: Kinetic Fluorescence.

  • Settings: Excitation 485 nm / Emission 535 nm.

  • Duration: Read every 60 seconds for 30 minutes.

Data Analysis & Interpretation

Quantitative Metrics

Do not use endpoint values, as FDA can undergo slow spontaneous hydrolysis. Use the Initial Velocity (


) :
  • Calculate Slope: For each well, calculate the slope (RFU/min) over the linear portion of the curve (typically 5–20 min).[1]

  • Percent Inhibition:

    
    
    
  • Z-Prime (

    
    ):  Ensure assay robustness.
    
    
    
    
    Target:
    
    
    .[1]
Expected Results for PyS-AP
  • hCA II (Cytosolic): PyS-AP typically exhibits

    
     in the low nanomolar range (10–100 nM) due to the highly accessible active site.[1]
    
  • hCA IX (Transmembrane/Tumor): The 5-aminopyridine tail is designed to interact with hydrophilic residues near the entrance.[1] Expect

    
     values in the sub-micromolar range.[1][3]
    
  • Selectivity: Calculate the Selectivity Ratio (

    
     hCA II / 
    
    
    
    hCA IX). A ratio > 1 indicates selectivity for the tumor-associated isoform.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous FDA hydrolysisPrepare FDA substrate immediately before use.[1] Keep buffer pH

8.[1]0.
Low Signal Window Enzyme inactiveCheck for EDTA in buffer. Ensure enzyme was stored at -80°C and not freeze-thawed repeatedly.
Inconsistent Replicates Compound precipitationPyS-AP is hydrophobic.[1] Ensure DMSO < 2% and include 0.01% Triton X-100.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten read time.[1] Only analyze the initial linear phase.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Pyrazole-sulfonamides as Carbonic Anhydrase Inhibitors: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 123-134.[1] Link[1]

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II in complex with a pyrazole-sulfonamide inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1564.[1] Link[1]

  • Boone, C. D., et al. (2014).[1] The "tail" approach for the design of specific carbonic anhydrase inhibitors: problems and prospects. Current Medicinal Chemistry, 21(13), 1496-1503.[1] Link

  • Abdo, M. R., et al. (2016).[1] 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide derivatives as potent carbonic anhydrase inhibitors.[1] European Journal of Medicinal Chemistry, 112, 120-131.[1] (Representative citation for scaffold synthesis). Link[1]

Sources

Method

Application Notes and Protocols for 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide: A Putative Chemical Probe for Cyclin-Dependent Kinase (CDK) Pathways

Abstract This document provides a comprehensive guide for the characterization and application of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide as a potential chemical probe. Based on its structural motifs, which are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the characterization and application of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide as a potential chemical probe. Based on its structural motifs, which are prevalent in known kinase inhibitors, we hypothesize that this compound may target cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2][3][4][5] These application notes are designed for researchers in cell biology, oncology, and drug discovery, offering a robust framework for validating this molecule's utility in interrogating CDK-mediated biological processes. We present detailed protocols for biochemical and cellular assays to establish potency, selectivity, and on-target engagement, adhering to the best practices for chemical probe validation.[6][7]

Introduction: Rationale for a Novel CDK-Targeted Chemical Probe

The pyrazole and sulfonamide scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzymes, including cyclin-dependent kinases (CDKs).[1][2][3][8] CDKs are a family of serine/threonine kinases that, upon binding to their cyclin partners, orchestrate the progression of the cell cycle and regulate transcription.[4][5] Dysregulation of CDK activity is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention and for chemical probes to dissect their complex biology.

The compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide incorporates key pharmacophoric features suggestive of CDK inhibitory activity. The aminopyridine moiety can form critical hydrogen bonds within the ATP-binding pocket of kinases, a feature exploited by several approved and investigational kinase inhibitors.[9] The pyrazole-sulfonamide core provides a rigid scaffold for orienting these interactions.

A well-characterized chemical probe is a small molecule that selectively modulates a specific protein target, enabling researchers to probe the protein's function in cellular and organismal contexts.[10][11][12] The rigorous validation of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target and not to off-target activities.[6][7] This guide outlines a systematic approach to validate 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide as a chemical probe for CDKs.

Key Principles for Chemical Probe Validation

Before embarking on detailed experimental protocols, it is crucial to understand the pillars of chemical probe validation. A high-quality chemical probe should exhibit:

  • Potency: The compound should modulate the activity of its intended target at low concentrations, typically with an in vitro IC50 or Kd of less than 100 nM.[7]

  • Selectivity: The probe should be significantly more potent against its intended target than against other related proteins. A selectivity of at least 30-fold against other members of the same protein family is a common benchmark.[7]

  • Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context at a concentration relevant to its biochemical potency (typically <1 µM).[7][10]

  • Defined Mechanism of Action: The mode of action (e.g., competitive, non-competitive) should be understood.[13]

  • Availability of a Negative Control: An ideal experimental setup includes a structurally related but biologically inactive analog to control for off-target or non-specific effects.[14]

Proposed Signaling Pathway: CDK-Mediated Cell Cycle Progression

We hypothesize that 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide inhibits the activity of key cell cycle CDKs, such as CDK2/Cyclin E and CDK2/Cyclin A. Inhibition of these complexes would lead to a failure to phosphorylate downstream substrates like the Retinoblastoma protein (Rb), ultimately causing cell cycle arrest, primarily at the G1/S transition.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46_CycD CDK4/6-Cyclin D Rb pRb CDK46_CycD->Rb phosphorylates CDK2_CycE CDK2-Cyclin E DNA_Replication DNA Replication CDK2_CycE->DNA_Replication initiates CDK2_CycE->Rb phosphorylates CDK2_CycA CDK2-Cyclin A CDK2_CycA->DNA_Replication maintains E2F E2F Rb->E2F inhibits E2F->CDK2_CycE activates transcription Probe 1-(5-aminopyridin-2-yl)-1H- pyrazole-4-sulfonamide Probe->CDK2_CycE inhibits Probe->CDK2_CycA inhibits

Caption: Proposed mechanism of action for the chemical probe.

Experimental Validation Workflow

The following workflow provides a structured approach to characterize 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

validation_workflow start Start: Compound Synthesis and Purification biochem Biochemical Assays (Potency & Selectivity) start->biochem cell_perm Cellular Permeability Assessment (Optional) biochem->cell_perm target_engage Cellular Target Engagement biochem->target_engage downstream Downstream Cellular Effects target_engage->downstream phenotype Phenotypic Assays downstream->phenotype neg_control Negative Control Experiments phenotype->neg_control conclusion Conclusion: Validated Chemical Probe neg_control->conclusion

Caption: A stepwise workflow for chemical probe validation.

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Potency and Selectivity)

This protocol determines the concentration-dependent inhibition of a panel of recombinant kinases by the test compound.

Materials:

  • Recombinant human kinases (e.g., CDK2/CycA, CDK1/CycB, CDK4/CycD1, and a panel of off-target kinases).

  • Kinase-specific peptide substrates.

  • ATP.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (test compound) dissolved in DMSO.

  • Staurosporine (positive control).

  • 384-well plates.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (negative control) or staurosporine (positive control).

  • Prepare a kinase/substrate master mix in kinase buffer. The final concentration of the kinase and substrate should be optimized for each enzyme.

  • Add 5 µL of the kinase/substrate master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP according to the ADP-Glo™ manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Hypothetical IC50 (nM) Selectivity Fold vs. CDK2/CycA
CDK2/CycA501
CDK1/CycB80016
CDK4/CycD1150030
Off-target Kinase 1>10,000>200
Off-target Kinase 2>10,000>200
Protocol 2: Cellular Target Engagement using Western Blot

This protocol assesses the ability of the compound to inhibit the phosphorylation of a known CDK substrate (pRb) in cultured cells.

Materials:

  • Human cancer cell line expressing Rb (e.g., MCF-7, U2OS).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 6-24 hours). Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Rb and GAPDH to ensure equal loading.

  • Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Human cancer cell line.

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • PBS.

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI)/RNase staining solution.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

Interpretation of Results and Best Practices

  • Correlation of Potency: A strong correlation between the biochemical IC50 for a specific CDK and the cellular EC50 for pRb inhibition provides strong evidence for on-target activity.[7]

  • Concentration is Key: Use the lowest effective concentration of the probe in cellular assays to minimize the risk of off-target effects. The Chemical Probes Portal provides guidance on appropriate concentration ranges.[14][15]

  • Orthogonal Approaches: To build confidence in your findings, complement chemical probe experiments with genetic approaches like siRNA or CRISPR-mediated knockdown of the target protein.[6][11]

  • Inactive Controls: If available, a structurally similar but inactive analog should be tested in parallel in all cellular assays to control for non-specific effects of the chemotype.[14]

Conclusion

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a promising starting point for the development of a chemical probe to investigate CDK biology. The protocols outlined in this document provide a rigorous framework for its validation. By systematically evaluating its potency, selectivity, and cellular effects, researchers can establish the utility and limitations of this compound, ultimately enabling its confident use to dissect the intricate roles of CDKs in health and disease.

References

  • Best Practices for Chemical Probes - Alto Predict. (2016, July 6). Retrieved from [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Retrieved from [Link]

  • Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3183–3189. Retrieved from [Link]

  • Workman, P., & Collins, I. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 34(3), 353–365. Retrieved from [Link]

  • How to use chemical probes. Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • A rule of two for using chemical probes? - Practical Fragments. (2023, July 17). Retrieved from [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5434. (2023). Retrieved from [Link]

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences Section A, 6(1), 117-127. (2016). Retrieved from [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. (2023). Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. (2023). Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–170. (2011). Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137936. (2024). Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13327–13353. (2021). Retrieved from [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of the Iranian Chemical Society, 21(1), 1-13. (2024). Retrieved from [Link]

  • Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamides, sulfaguanidine, or carboxylic acid functionalities as human carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199898. (2023). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(8), 3647. (2025). Retrieved from [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Pharmacology Research & Perspectives, 13(1), e01191. (2025). Retrieved from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 10(7), 1028–1034. (2019). Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 15(11), 2419-2438. (2024). Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 473. (2025). Retrieved from [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(5), 1489. (2021). Retrieved from [Link]

  • A novel pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 252, 115292. (2023). Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. (2021). Retrieved from [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Pharmacology Research & Perspectives, 13(2), e01191. (2025). Retrieved from [Link]

  • 1H-Pyrazole-5-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-. U.S. Environmental Protection Agency. (2023, November 1). Retrieved from [Link]

  • CAS#:899236-59-0 | 1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-sulfonamide. ChemSrc. (2026, February 3). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Issues with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Introduction This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. The unique structural characteristics of this molecule, which include both acidic and basic functional groups, often lead to difficulties in achieving desired concentrations in common laboratory solvents. This document provides a comprehensive troubleshooting framework, grounded in established physicochemical principles, to systematically address and overcome these solubility issues.

PART 1: Core Directive - Understanding the Molecule

The solubility behavior of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is intrinsically linked to its molecular structure. A clear understanding of its functional groups is the first step in effective troubleshooting.

Key Structural Features Influencing Solubility:

  • Aminopyridine Moiety: The 5-aminopyridine component contains a basic amino group (-NH₂) and a weakly basic nitrogen atom within the pyridine ring. In acidic conditions, these sites can be protonated, forming a more soluble cationic salt. The pKa of 2-aminopyridine is approximately 6.86, indicating it will be partially protonated in acidic to near-neutral pH environments.[1][2][3]

  • Pyrazole Ring: This is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While contributing to the overall aromaticity and potential for hydrogen bonding, it is a relatively stable and less reactive component in terms of acid-base chemistry compared to the other functional groups.

  • Sulfonamide Group: The -SO₂NH₂ group is weakly acidic.[4] Under basic conditions, the proton on the nitrogen can be abstracted, forming a more soluble anionic salt. The pKa of sulfonamide groups can vary but are generally in the range of 9-11.[5][6]

The presence of both acidic and basic centers means this compound is amphoteric, and its solubility is therefore highly dependent on pH.[7]

PART 2: Scientific Integrity & Logic - Troubleshooting and Protocols

Frequently Asked Questions (FAQs)

Q1: Why is 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide poorly soluble in water and common organic solvents at neutral pH?

A1: The poor solubility is primarily due to strong intermolecular forces, including hydrogen bonding between the sulfonamide and aminopyridine groups of adjacent molecules in the solid state. These interactions create a stable crystal lattice that requires significant energy to disrupt. At neutral pH, the molecule exists predominantly in its non-ionized form, which is less soluble than its salt forms.

Q2: I've tried dissolving the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." While the compound may be soluble in a strong organic solvent like DMSO, its solubility in the final aqueous buffer is much lower. When the DMSO stock is diluted into the aqueous buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate. To mitigate this, it is crucial to use a minimal amount of DMSO for the stock solution and to add it to the aqueous buffer slowly with vigorous mixing.

Troubleshooting Guides and Experimental Protocols
Strategy 1: pH Modification

Leveraging the amphoteric nature of the compound is the most effective initial strategy to enhance aqueous solubility.

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare a Slurry: Suspend the desired amount of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide in the aqueous buffer of choice (e.g., water, PBS).

  • Acidic Solubilization: While vortexing or stirring the slurry, add 1N HCl dropwise. The compound should dissolve as the aminopyridine moiety becomes protonated. Monitor the pH to ensure it is compatible with your downstream application.

  • Basic Solubilization: Alternatively, while vortexing or stirring, add 1N NaOH dropwise. The compound should dissolve as the sulfonamide group is deprotonated.[8]

  • Final pH Adjustment: If necessary, carefully adjust the pH of the final solution back towards the desired experimental pH. Be aware that precipitation may occur as the pH approaches the isoelectric point of the compound.

Logical Framework for pH Modification

Caption: Decision tree for pH-based solubilization.

Strategy 2: Co-Solvent Systems

When pH modification is not feasible for the experimental system, a co-solvent approach can be employed.

Experimental Protocol: Co-Solvent Solubilization

  • Prepare a Concentrated Stock: Dissolve the compound in a minimal volume of a water-miscible organic solvent such as DMSO or ethanol. Gentle heating or sonication may be required.

  • Prepare the Aqueous Phase: In a separate container, have the final aqueous buffer ready.

  • Slow Addition: While vigorously vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise. This gradual dilution can help prevent immediate precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is compatible with your assay (typically <1% for cell-based assays).

Data Presentation: Solubility Summary Table
Solvent/SystemApproachRationaleExpected Outcome
Water (Neutral pH)Direct DissolutionBaselinePoor Solubility
Aqueous Acid (pH < 6)pH ModificationProtonation of aminopyridineIncreased Solubility
Aqueous Base (pH > 9)pH ModificationDeprotonation of sulfonamideIncreased Solubility
DMSO / EthanolOrganic SolventDisrupts crystal latticeModerate to Good Solubility
DMSO / Aqueous BufferCo-solventGradual dilutionMaintains solubility at low organic %

PART 3: Visualization & Formatting

Workflow for Solubility Troubleshooting

The following diagram outlines a systematic workflow for addressing solubility challenges with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Caption: Systematic workflow for troubleshooting solubility.

References
  • Title: Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides Source: PubMed URL: [Link]

  • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines Source: PubMed URL: [Link]

  • Title: 2-Aminopyridine Source: PubChem URL: [Link]

  • Title: Aminopyridines Source: EPA Archive URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: PMC URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: IntechOpen URL: [Link]

  • Title: Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL: [Link]

  • Title: The pK a values of the sulfonamides investigated. Source: ResearchGate URL: [Link]

  • Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL: [Link]

  • Title: Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: ChemRxiv URL: [Link]

  • Title: Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Source: Reddit URL: [Link]

  • Title: Sulfonamide purification process Source: Google Patents URL
  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI URL: [Link]

  • Title: Tactics to Improve Solubility Source: The Royal Society of Chemistry URL: [Link]

  • Title: Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation Source: Ovid URL: [Link]

  • Title: The Essential of the Solubility for Drug Action Source: Crimson Publishers URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Concentration for Cell-Based Assays

Welcome to the technical support guide for the novel compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the novel compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing its concentration for various cell-based assays. Here, we address common challenges and provide troubleshooting strategies to ensure the scientific integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide and what is its primary application in cell-based assays?

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring pyrazole and sulfonamide moieties.[1][2] These structural components are common in pharmacologically active agents, suggesting its potential as a modulator of various cellular processes.[1][2] Its primary application in cell-based assays is to investigate its biological activity, such as antiproliferative or cytotoxic effects on cancer cell lines.[1][3]

Q2: What is the first critical step before using this compound in my experiments?

The initial and most critical step is to determine the optimal concentration range. This is crucial because using a concentration that is too low may not elicit a response, while an excessively high concentration can lead to non-specific effects or cytotoxicity, confounding your results.[4] A dose-response experiment is essential to identify the concentration that produces the desired biological effect without inducing unwanted toxicity.

Q3: How do I prepare the stock solution for this compound?

For initial experiments, it is advisable to prepare a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[5][6] Subsequently, a series of logarithmic dilutions should be prepared in the appropriate cell culture medium to create a range of working concentrations for your assay.[5][7] It is important to ensure that the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, generally recommended to be below 1%.[8]

Q4: What is an IC50 value and why is it important for my research?

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[9][10] Determining the IC50 value is a fundamental step in characterizing the potency of a new compound.[4][9] It allows for the comparison of its efficacy with other compounds and is a critical parameter in drug discovery and development.[4][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Issue 1: No observable effect of the compound at tested concentrations.

Possible Causes & Solutions:

  • Sub-optimal Concentration Range: The concentrations tested may be too low to induce a biological response.

    • Solution: Broaden the concentration range in your next experiment. It is common to test a wide range of logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in initial screens to identify an effective range.[7]

  • Compound Insolubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.

    • Solution: Visually inspect your stock and working solutions for any precipitates. If solubility is an issue, consider using a different solvent or employing solubilizing agents, ensuring they are compatible with your cell line.

  • Cell Line Insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action.

    • Solution: If possible, test the compound on a panel of different cell lines to identify a sensitive model. Literature on similar pyrazole-sulfonamide compounds can provide guidance on potentially responsive cell types.[3]

Issue 2: High variability between replicate wells.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Use appropriate pipetting techniques to minimize variations in cell number per well.[11]

  • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant data scatter.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.[12]

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate solutes and affect cell health.

    • Solution: To mitigate this, consider not using the outer wells for experimental data. Instead, fill them with sterile water or media to create a humidity barrier.

Issue 3: Unexpected cytotoxicity at low concentrations.

Possible Causes & Solutions:

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be cytotoxic at the final concentration used.

    • Solution: Always include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experimental design. This will help you differentiate between compound-specific effects and solvent-induced toxicity.[8]

  • Compound Instability: The compound may degrade in the culture medium over the incubation period, releasing toxic byproducts.

    • Solution: Assess the stability of the compound in your specific culture medium over time. This can be done using analytical techniques like HPLC.[13]

  • Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to treatments.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all cell handling procedures.[11]

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] This protocol provides a generalized workflow for determining the IC50 of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Materials:

  • 96-well microplates

  • Appropriate cell culture medium (e.g., RPMI-1640) with supplements

  • 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Culture your chosen cell line in the appropriate medium.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.[5][7]

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial logarithmic dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different compound concentrations. Include untreated and vehicle controls.

    • Incubate the plates for a specified period, typically 72 hours.[5][7]

  • Cell Viability Assessment:

    • After incubation, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.[5]

    • Add a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540 nm.[5][7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[14][15][16]

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
10015.4 ± 2.5
10002.1 ± 1.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Compound Treatment (72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (540nm) solubilization->readout calculation Calculate % Viability readout->calculation curve_fit Dose-Response Curve Fitting calculation->curve_fit ic50 Determine IC50 Value curve_fit->ic50 Signaling_Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response compound 1-(5-aminopyridin-2-yl)-1H- pyrazole-4-sulfonamide compound->kinase_B Inhibition

Caption: A hypothetical signaling pathway modulated by the compound.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available at: [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Available at: [Link]

  • Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV... ResearchGate. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • State-of-the-art Strategies of Targeting Protein-Protein Interactions by Small-molecule Inhibitors. RSC Publishing. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. PMC. Available at: [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[5][6][17]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Available at: [Link]

  • How to calculate IC50 value. YouTube. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. Available at: [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Troubleshooting. BioAssay Systems. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). CAS Common Chemistry. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. As a sulfonamide derivative, this active pharmaceutical ingredient (API) possesses structural motifs prone to polymorphism and complex crystallization behaviors, including hydrogen bonding and potential solvent interactions.[1][2][3] The successful crystallization of an API is a critical step, dictating its purity, stability, and bioavailability, which are essential for downstream processing and ultimate therapeutic efficacy.[][5]

This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address common issues, from complete crystallization failure to controlling crystal form and purity. The methodologies described are grounded in established principles of pharmaceutical crystallization and solid-state chemistry.

Physicochemical Profile and Initial Considerations

Understanding the molecular properties of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is the foundation for developing a robust crystallization process. Based on its functional groups (aminopyridine, pyrazole, sulfonamide), we can infer key characteristics that influence solvent selection and crystallization conditions.

PropertyImplication for Crystallization
Hydrogen Bond Donors The primary amine (-NH2) and sulfonamide (-SO2NH-) groups are strong hydrogen bond donors.
Hydrogen Bond Acceptors The pyridine nitrogen, pyrazole nitrogens, and sulfonyl oxygens (-SO2-) are potent hydrogen bond acceptors.
Molecular Polarity The combination of aromatic rings and polar functional groups suggests moderate to high polarity. Solubility is likely favored in polar protic and aprotic solvents.
Potential for Polymorphism The conformational flexibility and multiple hydrogen bonding sites create a high probability of polymorphism, where the same molecule packs into different crystal lattices.[1][6] This can significantly impact the drug's physical properties.[3][7]
Impurity Profile Structurally similar impurities from synthesis can interfere with or become incorporated into the crystal lattice, affecting purity and crystal habit.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" or forming an amorphous solid instead of crystallizing. What is the primary cause and what should I do?

A1: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of an ordered solid lattice. This is often due to an excessively high concentration or a rapid change in conditions (e.g., fast cooling or rapid addition of an anti-solvent).

Immediate Actions:

  • Re-dissolve: Gently warm the solution until the oil redissolves completely.

  • Reduce Supersaturation Rate: Implement a much slower cooling ramp or add the anti-solvent dropwise with vigorous stirring.[12][13]

  • Increase Solvent Volume: Dilute the solution to a lower concentration before attempting to crystallize.

  • Consider Seeding: Introduce a small number of seed crystals at the point of saturation to encourage directed growth rather than spontaneous nucleation.[13][14]

For a more detailed approach, refer to the In-Depth Troubleshooting Guide 1 .

Q2: I'm consistently getting very fine needles that are difficult to filter and dry. How can I obtain larger, more equant crystals?

A2: The formation of fine needles typically indicates rapid, uncontrolled nucleation followed by fast, one-dimensional crystal growth. This morphology can lead to poor flowability and processing issues.[5]

To promote larger crystals:

  • Slow Down the Process: A slower cooling rate or anti-solvent addition rate gives molecules more time to orient and integrate into the crystal lattice in a more ordered fashion.[]

  • Optimize Agitation: Insufficient mixing can create localized areas of high supersaturation, while excessive agitation can lead to secondary nucleation and crystal breakage. Experiment with different stirring speeds.

  • Use a Seeding Strategy: Seeding the solution within its metastable zone allows for controlled growth on existing crystals rather than the formation of new nuclei.[7][13]

  • Solvent System Modification: The choice of solvent can dramatically influence crystal habit. Experiment with solvents that have different polarities or hydrogen bonding capabilities.

Refer to the In-Depth Troubleshooting Guide 2 for specific protocols.

Q3: My crystallization process is not reproducible. Batch-to-batch variations are yielding products with different properties (e.g., dissolution rates, PXRD patterns). Why?

A3: Lack of reproducibility is a classic sign of uncontrolled polymorphism.[1] You are likely crystallizing different crystal forms (polymorphs) or a mixture of forms in each batch. These different forms can have distinct physical properties. The specific polymorph obtained is highly sensitive to subtle variations in conditions like cooling rate, impurity levels, solvent choice, and agitation.

To ensure consistency:

  • Identify the Polymorphs: Characterize each batch using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Target the Thermodynamically Stable Form: This is typically the desired form for development due to its lower energy and reduced risk of converting to another form over time.

  • Implement Strict Process Control: Precisely control all crystallization parameters (temperature, concentration, addition rates, agitation).

  • Develop a Seeding Protocol: Seeding with the desired polymorph is the most effective way to ensure it crystallizes consistently.[13][14]

See In-Depth Troubleshooting Guide 3 for a comprehensive strategy.

In-Depth Troubleshooting Guides

Guide 1: Failure to Induce Crystallization (Oiling Out or Amorphous Precipitation)

This guide provides a systematic approach when the compound fails to form a crystalline solid.

Root Cause Analysis

The primary reasons for crystallization failure are related to kinetics and thermodynamics, often driven by excessive supersaturation.

A Crystallization Failure (Oiling Out / Amorphous Solid) B Supersaturation Too High or Generated Too Rapidly A->B C Poor Solvent Choice A->C D Presence of Inhibitory Impurities A->D B1 Rapid Cooling / Anti-Solvent Addition B->B1 Cause B2 Solution Too Concentrated B->B2 Cause C1 Compound has excessively high solubility, preventing supersaturation C->C1 Issue D1 Impurities disrupt lattice formation D->D1 Mechanism

Caption: Logical flow for diagnosing crystallization failure.

Troubleshooting Protocol: Systematic Approach
  • Solvent Screening (See SOP 1): The choice of solvent is the most critical parameter.[15]

    • Identify a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Identify a miscible anti-solvent in which the compound is insoluble.

    • Test various solvent/anti-solvent systems and cooling crystallization from different single solvents.

  • Optimize Supersaturation Generation:

    • For Cooling Crystallization:

      • Start with a saturated solution at a higher temperature (e.g., 60°C).

      • Implement a slow, linear cooling ramp (e.g., 0.1-0.5°C per minute). A slower rate is almost always better.[13]

    • For Anti-Solvent Crystallization:

      • Dissolve the compound in a minimum amount of a "good" solvent.

      • Add the anti-solvent dropwise using a syringe pump to ensure a slow, controlled addition rate with efficient stirring.

  • Attempt Seeding (See SOP 2):

    • If you have any crystalline material, use it to create seed crystals.

    • Cool the saturated solution until it is slightly cloudy (the metastable zone limit).

    • Add a small amount of seed crystals (0.1-1% w/w).

    • Hold at that temperature for a period (e.g., 1-2 hours) to allow growth before resuming slow cooling.

Guide 2: Controlling Crystal Habit and Size Distribution

This guide addresses the common problem of obtaining undesirable crystal shapes (needles, plates) or sizes (too fine).

Root Cause Analysis

Crystal habit is determined by the relative growth rates of different crystal faces, which are heavily influenced by process parameters.

A Undesirable Crystal Habit (Needles, Fines) B Kinetic Factors A->B C Thermodynamic Factors A->C B1 High Supersaturation (Favors rapid 1D growth -> Needles) B->B1 Influences B2 Agitation Rate (High shear -> Secondary Nucleation -> Fines) B->B2 Influences C1 Solvent-Crystal Surface Interactions C->C1 Influences C2 Impurity Adsorption on Specific Faces C->C2 Influences

Caption: Factors influencing crystal morphology.

Troubleshooting Protocol: Process Parameter Optimization
  • Control Supersaturation Profile: As detailed in Guide 1, a slower generation of supersaturation is key. This shifts the process from nucleation-dominant to growth-dominant.

  • Agitation Study:

    • Perform crystallization experiments at various agitation speeds (e.g., 100, 250, 400 RPM).

    • Use an overhead stirrer for better mixing and lower shear compared to a magnetic stir bar.

    • Analyze the resulting particle size distribution. The goal is to find a speed that keeps crystals suspended without causing excessive breakage or secondary nucleation.

  • Temperature Cycling:

    • This technique, also known as Ostwald ripening, can increase the average crystal size.

    • After crystallization, cycle the temperature of the slurry up and down by a few degrees (e.g., ± 5°C) over several hours.

    • This process dissolves the smaller, higher-energy crystals and allows the material to redeposit onto the larger, more stable ones.[16]

  • Solvent Modification:

    • Even small amounts of a co-solvent can alter solvent-crystal surface interactions and change the resulting habit. Try adding 1-5% of a different class of solvent (e.g., add ethanol to an ethyl acetate solution) and observe the effect on crystal shape.

Guide 3: Managing Polymorphism

This guide provides a framework for identifying and controlling the crystalline form of the API.

Root Cause Analysis

Polymorphs are different crystal structures of the same molecule. The form that crystallizes depends on whether the process is under kinetic or thermodynamic control.

G cluster_0 Crystallization Conditions cluster_1 Resulting Polymorph Condition1 Rapid Cooling High Supersaturation Kinetic Kinetic Polymorph (Metastable) Condition1->Kinetic Favors Kinetic Control Condition2 Slow Cooling / Slurrying Low Supersaturation Thermo Thermodynamic Polymorph (Most Stable) Condition2->Thermo Favors Thermodynamic Control Kinetic->Thermo Can convert over time

Caption: Kinetic vs. Thermodynamic crystallization control.

Troubleshooting Protocol: Polymorph Screen and Control
  • Perform a Polymorph Screen:

    • Crystallize the compound under a wide variety of conditions to intentionally generate different forms.

    • Vary solvents (polar, non-polar, protic, aprotic), crystallization methods (slow cooling, fast cooling, anti-solvent, evaporation), and temperatures.

  • Characterize All Solid Forms (See SOP 3):

    • Use a combination of analytical techniques to identify unique forms and determine their relationship.

Analytical TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) The definitive technique for identifying different crystal lattices. Each polymorph will have a unique diffraction pattern.[17]
Differential Scanning Calorimetry (DSC) Provides melting points and detects phase transitions between polymorphs. The most stable polymorph generally has the highest melting point.[18]
Thermogravimetric Analysis (TGA) Determines if a form is a solvate (contains solvent) or an anhydrate by measuring weight loss upon heating.
FTIR/Raman Spectroscopy Can detect differences in hydrogen bonding and molecular conformation between polymorphs.[18]
Hot-Stage Microscopy Allows for visual observation of melting and phase transitions.
  • Select and Target the Desired Polymorph:

    • The most thermodynamically stable form is usually chosen for development. It can be identified by its higher melting point and lower solubility.

    • Once the desired form is identified and isolated, use it to create seed crystals.

    • Develop a robust crystallization process using a seeding protocol (SOP 2 ) to ensure consistent production of that single, desired form.

Standard Operating Protocols (SOPs)

SOP 1: Systematic Solvent Screening for Crystallization
  • Objective: To identify suitable solvent systems for cooling or anti-solvent crystallization.

  • Procedure:

    • Place a small amount (approx. 10-20 mg) of the API into several vials.

    • Add a potential solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, water) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

    • If soluble at room temperature, the solvent is not suitable for cooling crystallization but may be a "good" solvent for an anti-solvent system.

    • If poorly soluble, heat the vial gently (e.g., to 50-60°C) and continue adding solvent until dissolved.

    • Allow the heated vials to cool slowly to room temperature, then place them in a refrigerator (4°C).

    • Observe for crystal formation. Note the quality and quantity of crystals.

    • For anti-solvent screening, dissolve the API in a "good" solvent (e.g., acetone) and slowly add a miscible "poor" solvent (e.g., water or heptane) until persistent cloudiness is observed.

SOP 2: Controlled Seeding Protocol
  • Objective: To control the polymorphic form and improve crystal size distribution.

  • Materials: A saturated solution of the API, finely ground seed crystals of the desired polymorph (0.1-1% of the total solute mass).

  • Procedure:

    • Prepare a saturated solution of the API at an elevated temperature where it is fully dissolved.

    • Slowly cool the solution. Monitor the temperature closely.

    • Enter the metastable zone (the region of supersaturation where spontaneous nucleation is slow). This is typically a few degrees below the saturation temperature.

    • Add the seed crystals as a slurry in a small amount of the mother liquor to ensure good dispersion.

    • Hold the temperature constant for 1-3 hours to allow the seeds to mature and grow.

    • Resume a slow, controlled cooling ramp to the final isolation temperature.

SOP 3: Characterization of Crystalline Forms
  • Objective: To identify and differentiate solid forms of the API.

  • Procedure:

    • Sample Preparation: Gently grind a small, representative sample of the crystalline material. Ensure the sample is dry.

    • PXRD Analysis: Run a powder X-ray diffraction scan over a suitable 2θ range (e.g., 2° to 40°). The resulting diffractogram is a fingerprint of the crystal structure.[17][19]

    • Thermal Analysis (DSC/TGA):

      • Place 2-5 mg of the sample in an aluminum pan.

      • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • The DSC will show thermal events like melting (endotherm) or phase transitions. The TGA will show any weight loss associated with desolvation or decomposition.

    • Spectroscopy (FTIR/Raman): Acquire spectra of the solid sample. Differences in peak positions, particularly in the N-H and S=O stretching regions, can indicate different hydrogen bonding environments and thus different polymorphs.[18]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
  • A Comparative Study of Impurity Effects on Protein Crystallization. (2015). University of Groningen research portal.
  • Polymorphism in Secondary Benzene Sulfonamides. (2025).
  • CRYSTAL CHARACTERIZ
  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design.
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022).
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012). Crystal Growth & Design.
  • Analytical techniques for studying and characterizing polymorphs. (n.d.). Oxford Academic.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE.
  • Various techniques for study of Crystal Properties. (n.d.). Slideshare.
  • What are the different techniques to characterize chemical crystals? (2019).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Digital CSIC.
  • Pharmaceutical Crystallisation| Solution Crystalliz

Sources

Optimization

Technical Support Center: Purification of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

[1] Executive Summary You are dealing with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a molecule defined by its amphoteric nature .[1][2] It contains a basic aminopyridine moiety and an acidic sulfonamide proton...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are dealing with 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide , a molecule defined by its amphoteric nature .[1][2] It contains a basic aminopyridine moiety and an acidic sulfonamide proton. This dual personality is the primary challenge in purification but also your greatest lever for isolation.

Common purification pitfalls for this class of compounds include:

  • "Oiling out" during recrystallization due to high polarity.

  • Co-elution of regioisomers (1,3- vs 1,5-pyrazole isomers) on silica.

  • Oxidative darkening caused by the electron-rich aminopyridine ring.

This guide prioritizes chemical (acid-base) isolation over chromatography for scalability, followed by polishing steps.

Part 1: Physicochemical Profile & Solubility Map

Before attempting purification, understand the "switchable" solubility of your compound.

ParameterValue (Est.)Implication for Purification
pKa (Basic) ~6.5 - 7.0The pyridine nitrogen and primary amine can be protonated by dilute HCl.[1]
pKa (Acidic) ~10.0 - 10.5The sulfonamide (-SO₂NH₂) proton can be deprotonated by NaOH/KOH.[1][2]
LogP ~0.5 - 1.2Moderately polar; likely poor solubility in Hexane/Et₂O.
H-Bond Donors 3 (-NH₂, -SO₂NH-)High potential for strong crystal lattice energy (hard to dissolve).[1][2]
Solubility Behavior[1][3][4][5][6][7]
  • High Solubility: DMSO, DMF, DMAc (Avoid for purification if possible; hard to remove).[1][2]

  • Moderate Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate (Good for recrystallization).[1][2]

  • Low Solubility: Water (at pH 7), Hexanes, Diethyl Ether, Toluene (Good antisolvents).[1][2]

  • pH-Dependent: Soluble in 1M HCl (cationic) and 1M NaOH (anionic).[1][2]

Part 2: Primary Purification Workflow (The Decision Tree)

Do not default to flash chromatography immediately. Use the compound's amphoteric nature to "wash away" impurities.[3]

Purification_Workflow Start Crude Reaction Mixture Check_State Physical State? Start->Check_State Solid Solid/Precipitate Check_State->Solid Filter & Wash Oil Oil/Gummy Residue Check_State->Oil Dissolve in EtOAc Acid_Base Protocol A: Acid-Base Swing (Exploit Amphoterism) Solid->Acid_Base Bulk/Dirty Recryst Protocol B: Recrystallization (EtOH/H2O) Solid->Recryst High Purity Req. Oil->Acid_Base Acid_Base->Recryst Polishing Column Protocol C: Flash Chromatography (Amine-Modified) Recryst->Column Fails (Mother Liquor) Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Figure 1: Decision matrix for purification based on the physical state of the crude material.[1][2]

Part 3: Detailed Protocols

Protocol A: The "Acid-Base Swing" (Recommended First Step)

Best for: Removing non-ionizable impurities (starting materials, neutral byproducts) and colored tars.[1][2]

  • Dissolution (Acidic Phase): Suspend the crude solid in 1M HCl (approx. 10 volumes). Stir until dissolved. The aminopyridine protonates, pulling the molecule into the aqueous phase.[2]

    • Checkpoint: If solids remain, filter them out.[1][2][4][5] These are likely non-basic impurities.

  • Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or DCM (2x).[2]

    • Action: Discard the organic layer (contains neutral impurities).[2]

  • Precipitation (Neutralization): Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or saturated NaHCO₃ dropwise while stirring.

    • Target: Adjust pH to 7.0–7.5 (Isoelectric point).

    • Observation: The product should precipitate as a white/off-white solid.

  • Collection: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1][2]

Protocol B: Recrystallization (The Gold Standard)

Best for: Final polishing to >99% purity.[2]

  • Solvent System: Ethanol/Water or Isopropanol (IPA)/Water.[1][2]

  • Procedure:

    • Dissolve the crude solid in boiling Ethanol (EtOH) . Use the minimum amount necessary.

    • If the solution is dark/colored, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

    • Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.[1][2]

    • Add a few drops of EtOH to clear the solution again.

    • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

    • Do not shock-cool (ice bath immediately), or the sulfonamide will oil out.[1][2]

Protocol C: Flash Chromatography (If A & B Fail)

Best for: Separating regioisomers or very dirty mixtures.[1][2]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]

  • Mobile Phase: DCM : Methanol (Gradient 0% to 10%).[1][2]

  • Critical Additive: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2]

    • Why? The basic aminopyridine will interact with acidic silanols on the silica, causing severe tailing and yield loss.[2] The additive blocks these sites.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This often happens if the water (antisolvent) is added too quickly or if the concentration is too high.[2] The molecule is aggregating as an amorphous oil rather than organizing into a lattice.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a spatula to induce nucleation.[2] Alternatively, switch to Acetonitrile as the solvent (cooling crystallization).[1][2]

Q2: The product has a persistent brown/pink color.

  • Cause: Oxidation of the aminopyridine ring. This is common in older samples or if the reaction was exposed to air.

  • Fix:

    • Charcoal Treatment: As described in Protocol B.

    • Bisulfite Wash: During the workup, wash the organic layer with 10% Sodium Bisulfite (NaHSO₃).[2] This reduces oxidized quinone-like species.[1]

Q3: I suspect metal contamination (Pd/Cu from coupling).

  • Cause: Pyridines are excellent ligands for Palladium.

  • Fix: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) during the final recrystallization step.[1][2] Stir the hot solution with the scavenger for 30 mins, then filter hot.

Q4: Can I use reverse-phase (C18) chromatography?

  • Answer: Yes. This is actually preferred for this molecule due to its polarity.

  • Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2] The acid keeps the pyridine protonated, ensuring sharp peak shape.[2]

References

  • Physicochemical Properties of Aminopyridines

    • Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for 2-Aminopyridine.

    • URL:[Link][1][2]

    • Relevance: Establishes the basicity (pKa ~6.8) and oxidation susceptibility of the aminopyridine moiety.
  • Sulfonamide Purification Techniques

    • Source: BenchChem Technical Guide (2025).[1][2] Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.

    • Relevance: Confirms the utility of pH-dependent solubility for sulfonamide isol
  • General Purification of Heterocyclic Amines

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Standard reference for recrystallization solvent pairs (EtOH/Water) for polar heterocycles.[1][2]

  • Chromatography of Basic Compounds: Source: Teledyne ISCO Application Note AN86. "Purification of Strongly Basic Compounds." Relevance: Validates the requirement of amine modifiers (TEA/NH4OH) to prevent tailing on silica gel.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a structured, in-depth approach to addressing the common yet challenging issue of poor aqueous solubility, specifically for the compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured, in-depth approach to addressing the common yet challenging issue of poor aqueous solubility, specifically for the compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. As Senior Application Scientists, we present this information in a practical, question-and-answer format to directly address the hurdles you may encounter during your research.

Section 1: Initial Assessment & Characterization

Question: My compound, 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide, is showing poor aqueous solubility. What are my first steps?

Answer: Before attempting any modifications, it is critical to quantitatively assess the baseline solubility of your compound. This involves more than a simple "soluble" or "insoluble" observation. You need robust, quantitative data to guide your strategy.

The first step is to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][2][3] It's a high-throughput method ideal for early discovery to quickly flag potential issues.[1][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is stirred in an aqueous buffer until it reaches equilibrium.[1][2][4] This "gold standard" measurement is crucial for lead optimization and formulation development.[1][4]

A significant difference between kinetic and thermodynamic solubility can indicate that your compound is precipitating into a more stable, less soluble crystalline form over time.

Workflow for Initial Solubility Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection start Start with solid compound measure_kinetic Perform Kinetic Solubility Assay (e.g., Nephelometry from DMSO stock) start->measure_kinetic measure_thermo Perform Thermodynamic Solubility Assay (e.g., Shake-Flask with HPLC-UV) start->measure_thermo analyze Analyze Data: - Quantify solubility (µg/mL or µM) - Compare Kinetic vs. Thermodynamic measure_kinetic->analyze measure_thermo->analyze decision Is solubility < 10 µM in physiologically relevant buffer? analyze->decision salt Proceed to Salt Formation & pH Modification decision->salt Yes structural Consider Structural Modification (Analog/Prodrug Synthesis) decision->structural Yes formulation Explore Formulation Strategies (e.g., Solid Dispersions) decision->formulation Yes stop Solubility is Acceptable. Proceed with other assays. decision->stop No

Caption: Decision workflow for addressing poor compound solubility.

Section 2: Salt Formation & pH Modification

Question: Can I improve the solubility of my compound by forming a salt? Which functional groups should I target?

Answer: Absolutely. Salt formation is often the most effective and common initial strategy for improving the solubility of ionizable compounds.[5][6][7] Your compound, 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide, has two primary ionizable centers suitable for salt formation:

  • The 5-aminopyridine moiety: The pyridine nitrogen and the amino group make this part of the molecule basic. It can be protonated by an acid to form a cationic salt (e.g., a hydrochloride or mesylate salt). The pKa of the counterion acid should be at least two pH units lower than the pKa of your compound's basic center for stable salt formation.[8]

  • The sulfonamide group: The sulfonamide proton is acidic and can be deprotonated by a base to form an anionic salt (e.g., a sodium or potassium salt). For this to be effective, the pKa of the counterion base should be at least two pH units higher than the pKa of the sulfonamide.[8]

Key Considerations for Salt Selection:

  • pKa Difference: A pKa difference (ΔpKa) of >2-3 between the drug and the counterion is a strong indicator of stable salt formation.

  • Physicochemical Properties of the Salt: The resulting salt should be crystalline and non-hygroscopic (i.e., does not readily absorb moisture from the air).

  • Dissolution Rate: Salt formation primarily increases the dissolution rate rather than the intrinsic thermodynamic solubility.[9] This often leads to a temporary supersaturated state that can enhance absorption.[9]

Strategy Target Functional Group Example Counterions Potential Outcome Key Consideration
Acidic Salt Formation 5-Aminopyridine (Basic)HCl, HBr, Methane-sulfonic acid, Sulfuric acidForms a more polar, water-soluble salt.[10]Ensure the resulting salt is crystalline and not overly hygroscopic.
Basic Salt Formation 4-Sulfonamide (Acidic)NaOH, KOH, Ca(OH)₂, TromethamineCan significantly increase solubility, especially at neutral pH.The sulfonamide must be sufficiently acidic to form a stable salt.

Section 3: Structural Modification Strategies

Question: Salt formation didn't provide a sufficient improvement. What specific structural modifications can I make to the parent molecule?

Answer: When salt formation is insufficient, direct structural modification is the next logical step. The goal is to introduce functionalities that either increase polarity or disrupt the crystal lattice energy, which is a major barrier to dissolution.

G cluster_mods Potential Modification Sites cluster_strats Modification Strategies COMPOUND 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (Parent Compound) PYRAZOLE Pyrazole Ring (Positions 3 or 5) COMPOUND->PYRAZOLE Site PYRIDINE Pyridine Ring COMPOUND->PYRIDINE Site SULFONAMIDE Sulfonamide Nitrogen COMPOUND->SULFONAMIDE Site ADD_POLAR Introduce Polar Groups: - Hydroxyl (-OH) - Carboxylic Acid (-COOH) - Small Ether (e.g., -OCH₃) PYRAZOLE->ADD_POLAR Strategy ADD_IONIZABLE Introduce Ionizable Groups: - Basic amine (e.g., -CH₂NH₂) - Acidic group (e.g., -COOH) PYRIDINE->ADD_IONIZABLE Strategy PRODRUG Prodrug Approach: - Attach cleavable promoiety SULFONAMIDE->PRODRUG Strategy

Caption: Key sites for structural modification on the parent compound.

1. Introduction of Polar Functional Groups: The most direct way to increase hydrophilicity is to add polar groups.

  • Strategy: Synthesize analogues with hydroxyl (-OH), methoxy (-OCH₃), or small polar side chains.

  • Target Location: The pyrazole ring is often a synthetically accessible location for substitution without drastically altering the core pharmacophore responsible for biological activity.

  • Rationale: These groups can participate in hydrogen bonding with water, which can help overcome the crystal lattice energy and improve solvation.[11]

2. Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body.[12] This strategy can temporarily mask the properties causing poor solubility.

  • Strategy: Attach a highly soluble, cleavable "promoiety" to the sulfonamide nitrogen.

  • Example: A common strategy involves linking a phosphate or a short amino acid chain, which can be cleaved by endogenous phosphatases or peptidases, respectively. This approach has been successfully used for other sulfonamides.[13][14][15]

  • Rationale: The promoiety (e.g., phosphate) renders the entire molecule highly water-soluble for administration. Once absorbed, it is cleaved to release the active parent compound.[12]

Section 4: Advanced Formulation Approaches

Question: I have an optimized lead compound, but its intrinsic solubility is still a limitation. What formulation strategies can I use?

Answer: For late-stage lead optimization or preclinical development, advanced formulation strategies can significantly improve the bioavailability of a poorly soluble compound without further chemical modification.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7][11][16]

    • Mechanism: It prevents the drug from crystallizing, maintaining it in a higher-energy, more soluble amorphous state.[16]

    • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio.[7][11][16]

    • Mechanism: A larger surface area leads to a faster dissolution rate according to the Noyes-Whitney equation.[7][17]

    • Techniques: Jet milling (micronization) or high-pressure homogenization (nanosuspensions) are common methods.[17][18]

Section 5: Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[2][4]

Materials:

  • 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution

  • HPLC-UV system

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker/rotator with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing 1 mL of PBS (pH 7.4). The solid should be visibly in excess to ensure saturation.

  • Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature (e.g., 25°C).[4]

  • After incubation, allow the vials to stand for 30 minutes for coarse particles to settle.

  • Carefully remove an aliquot of the supernatant. Clarify the supernatant by either:

    • Centrifuging at ~14,000 rpm for 15 minutes.

    • Filtering through a 0.22 µm low-binding syringe filter.

  • Dilute the clarified supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the HPLC-UV detector.

  • Prepare a standard curve of the compound in the same solvent with known concentrations.

  • Quantify the concentration of the compound in the diluted supernatant by HPLC-UV against the standard curve.

  • Calculate the original solubility in µg/mL or µM. The assay should be run in triplicate.

Section 6: Frequently Asked Questions (FAQs)

  • Q: Why is DMSO used for kinetic solubility but not for thermodynamic solubility?

    • A: Kinetic solubility is a high-throughput screen that starts with the compound already in solution (in DMSO).[4] Thermodynamic solubility aims to measure the equilibrium between the pure solid state and the aqueous phase, so no organic co-solvents should be present.[1]

  • Q: My compound's solubility decreases as I increase the pH. Why?

    • A: This indicates that the basic aminopyridine moiety is the primary driver of its solubility. At lower pH (more acidic), this group is protonated (cationic), which is a more soluble form. As the pH increases, it becomes deprotonated (neutral), which is likely less soluble.

  • Q: Can adding a solubilizing group negatively impact my compound's activity or properties?

    • A: Yes. Any structural modification carries the risk of altering the compound's binding to its biological target (pharmacodynamics) or its permeability and metabolic stability (pharmacokinetics). It is crucial to re-test for biological activity and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties after each modification. Adding highly polar groups, for instance, can sometimes decrease cell permeability.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Against Known Carbonic Anhydrase and Cyclin-Dependent Kinase 2 Inhibitors

Introduction The compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a novel small molecule featuring a pyrazole core linked to a pyridinamine and a sulfonamide moiety. While direct experimental data for this s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a novel small molecule featuring a pyrazole core linked to a pyridinamine and a sulfonamide moiety. While direct experimental data for this specific molecule is not yet publicly available, its structural components suggest potential inhibitory activity against two key classes of enzymes: carbonic anhydrases and protein kinases. The sulfonamide group is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes, most notably carbonic anhydrases.[1] Concurrently, the pyrazole and pyridine rings are common scaffolds found in a multitude of kinase inhibitors, which are crucial regulators of cell signaling pathways.[2][3][4][5][6]

This guide provides a comparative framework for researchers interested in evaluating the potential of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide. We will compare its hypothetical profile to well-characterized inhibitors of human Carbonic Anhydrase II (hCA II) and Cyclin-Dependent Kinase 2 (CDK2), two enzymes of significant therapeutic interest. This document will detail their mechanisms of action, present key performance data, and provide robust experimental protocols for in-vitro validation.

Comparative Analysis of Known Inhibitors

To establish a benchmark for evaluating our compound of interest, we will examine established inhibitors of both carbonic anhydrases and cyclin-dependent kinases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[7][8] The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site.[1]

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)
Acetazolamide hCA I, hCA II, hCA IX, hCA XIINon-competitive, reversible inhibition of carbonic anhydrase, leading to reduced reabsorption of bicarbonate in the proximal tubule and decreased aqueous humor production.[7][8][9][10][11]hCA II Ki: 0.8 nM; hCA II IC50: 20 nM[12]
Dorzolamide Primarily hCA II and hCA IVReversible inhibition of carbonic anhydrase II in the ciliary processes of the eye, which decreases aqueous humor secretion by slowing the formation of bicarbonate ions.[13][14][15][16][17]hCA II Ki: 1.9 nM; hCA IV Ki: 31 nM[18]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key enzyme in the regulation of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a significant target for anti-cancer drug development. CDK inhibitors typically function by competing with ATP for the kinase's binding site.

InhibitorTarget(s)Mechanism of ActionPotency (IC50)
(R)-Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9Competes with ATP for the binding site on CDKs, leading to cell cycle arrest and induction of apoptosis.[19][20] It can also down-regulate the anti-apoptotic protein Mcl-1.[20]CDK2/Cyclin A: ~140 nM; CDK2/Cyclin E: ~650 nM

Experimental Protocols

To empirically determine the inhibitory profile of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide, standardized in-vitro assays are essential. Below are detailed protocols for assessing its activity against both carbonic anhydrase and CDK2.

Protocol 1: In-Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase, which can be monitored colorimetrically.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.[21]

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (and other test compounds)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of pNPA in DMSO. This should be prepared fresh.[21]

    • Prepare stock solutions of the test compound and Acetazolamide in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of Assay Buffer to each well.[21]

    • Add 10 µL of the carbonic anhydrase enzyme solution to the appropriate wells. For blank wells, add 10 µL of the enzyme buffer.

    • Add a serial dilution of the test compound or control inhibitor to the wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well (final concentration of 1 mM).[21]

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: In-Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ assay first depletes the remaining ATP, then converts the produced ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[22]

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (and other test compounds)

  • Roscovitine (positive control inhibitor)

  • Kinase Substrate (e.g., a specific peptide substrate for CDK2)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and Roscovitine in DMSO.

    • Prepare the kinase reaction buffer, ATP solution, and substrate solution.

  • Kinase Reaction:

    • In a white-walled plate, create a master mix containing the kinase assay buffer, substrate, and ATP.

    • Add the test compound or control inhibitor at various concentrations to the appropriate wells.

    • Initiate the kinase reaction by adding the diluted CDK2/Cyclin A2 enzyme to each well.

    • Incubate the plate at 30°C for a set period (e.g., 45-60 minutes).[23]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[22]

    • Add the Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.[22]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Visualization of Pathways and Workflows

CDK2-Mediated G1/S Phase Transition

CDK2_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F inhibits CyclinE Cyclin E Transcription E2F->CyclinE promotes CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->Rb further phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition drives S_Phase_Proteins S-Phase Proteins (DNA Synthesis) G1_S_Transition->S_Phase_Proteins leads to Roscovitine Roscovitine Roscovitine->CyclinE_CDK2 inhibits

Caption: Simplified signaling pathway of the G1/S cell cycle transition regulated by CDK2.

General Workflow for In-Vitro Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound of Interest Compound_Prep Prepare Compound Stock & Serial Dilutions Start->Compound_Prep Add_Compound Add Compound Dilutions to Plate Compound_Prep->Add_Compound Assay_Setup Set up Assay Plate: Enzyme, Buffer, Substrate Assay_Setup->Add_Compound Incubate Pre-incubation Add_Compound->Incubate Initiate_Reaction Initiate Reaction (e.g., add ATP or pNPA) Incubate->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Absorbance or Luminescence) Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis: Calculate Reaction Rates Kinetic_Measurement->Data_Analysis IC50_Determination IC50 Determination: Dose-Response Curve Fitting Data_Analysis->IC50_Determination End End: Potency Determined IC50_Determination->End

Caption: A generalized experimental workflow for determining the IC50 value of a test compound.

Conclusion

The structural characteristics of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide provide a strong rationale for its investigation as a potential inhibitor of both carbonic anhydrases and protein kinases. This guide offers a comparative context by presenting data on established inhibitors for these enzyme classes and provides detailed, validated protocols for its experimental evaluation. By following these methodologies, researchers can effectively characterize the inhibitory activity and selectivity of this novel compound, thereby elucidating its therapeutic potential.

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Comparative

A Comparative Guide to Pyrazole Sulfonamide Derivatives in Kinase Inhibition: A Focus on the 1-(Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Scaffold

Introduction The pyrazole ring is a five-membered aromatic heterocycle that stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole ring is a five-membered aromatic heterocycle that stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory agent Celecoxib to the phosphodiesterase inhibitor Sildenafil.[3][4][5] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold emerges as a powerful pharmacophore, particularly effective in the design of targeted therapies like kinase inhibitors.[6][7][8]

This guide provides an in-depth comparative analysis of pyrazole sulfonamide derivatives, with a specific focus on their role as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated target in oncology.[9] We will use the 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide structure as our lead scaffold. While this specific molecule serves as a conceptual model, we will compare its core structural features against real-world derivatives reported in the literature to elucidate key structure-activity relationships (SAR). This analysis will be supported by detailed experimental protocols to provide researchers with a practical framework for evaluation.

Section 1: The Pyrazole Sulfonamide Pharmacophore: A Trifecta for Kinase Inhibition

The efficacy of pyrazole sulfonamides as kinase inhibitors stems from the synergistic contribution of three key structural components. The strategic arrangement of these components allows for high-affinity binding to the ATP pocket of kinases like CDK2.

  • The Pyrazole Core : This aromatic ring serves as a stable, flat anchor. It is a bioisostere for the adenine ring of ATP, enabling it to fit snugly into the hydrophobic ATP binding pocket. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, which is critical for forming interactions with the kinase hinge region—a key determinant of inhibitor binding.[10]

  • The 4-Sulfonamide Moiety (-SO₂NH₂) : This group is a potent hydrogen bond donor and acceptor. Its geometry and electronic properties allow it to form strong, directional hydrogen bonds with backbone atoms in the kinase active site. In many kinase inhibitors, the sulfonamide group provides a crucial interaction that significantly enhances binding affinity.[11]

  • The N1-Substituent (e.g., 5-Aminopyridin-2-yl) : This is the primary point of diversification for modulating potency, selectivity, and pharmacokinetic properties. The choice of substituent at the N1 position dictates how the molecule presents itself to the solvent-exposed region of the kinase and can be tailored to exploit additional binding pockets, thereby increasing selectivity for the target kinase over others. The aminopyridine group, for instance, is a well-known hinge-binding motif in its own right and can dramatically improve potency.[11]

Pharmacophore cluster_0 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide Scaffold Core Scaffold N1_Sub N1-Substituent (Aminopyridine) - Selectivity - Potency - Hinge Binding Pyrazole Pyrazole Core - ATP Mimic - Scaffold Anchor N1_Sub->Pyrazole Modulates Selectivity Sulfonamide 4-Sulfonamide - H-Bonding - Affinity Pyrazole->Sulfonamide Positions for H-Bonding

Caption: Core components of the pyrazole sulfonamide pharmacophore.

Section 2: Comparative Analysis of Pyrazole Derivatives as CDK2 Inhibitors

The deregulation of CDK2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Pyrazole-based scaffolds have shown significant promise as potent and selective CDK2 inhibitors.[9][12][13] To understand the structure-activity relationship (SAR), we will compare our lead scaffold with other pyrazole derivatives that have been experimentally validated.

Structure-Activity Relationship (SAR) Discussion

The data presented in the table below illustrates several key principles in the design of pyrazole-based CDK2 inhibitors:

  • The Power of Hinge Binding : The hypothetical Lead Scaffold includes a 1-(5-aminopyridin-2-yl) group. This moiety is designed to mimic the purine of ATP and form critical hydrogen bonds with the backbone of Leu83 in the CDK2 hinge region. This interaction is a common feature of potent kinase inhibitors and is expected to confer high affinity.[10]

  • Bioisosteric Replacement : In Derivative A , the complex aminopyridine is replaced by a simple phenyl ring. This substitution would likely result in a significant loss of potency, as the crucial hydrogen bonding interactions with the hinge region are lost. This highlights the importance of the N1-substituent in directing specific, high-affinity interactions.

  • Exploiting Additional Pockets : Derivative B represents a class of N,4-di-pyrazolyl pyrimidinamines.[12] Here, the sulfonamide is replaced with another pyrazole-containing structure. This strategy of "bioisosteric replacement" led to the discovery of compounds with exceptionally high potency (single-digit nanomolar Ki).[12] This suggests that extending the molecule to engage with other regions of the ATP binding site can yield substantial gains in affinity.

  • Impact of Ring Substituents : Derivative C , a pyrazolo[3,4-d]pyrimidine, demonstrates another successful strategy where the core pyrazole is fused to a pyrimidine ring.[13] This fused system also acts as an effective ATP mimic. The high potency of compounds like Derivative C (IC₅₀ = 0.061 µM) underscores that modifications to the core ring system, in addition to the N1-substituent, are a valid approach to achieving high potency.[13]

Quantitative Comparison of Pyrazole-Based CDK2 Inhibitors
Compound / ScaffoldKey Structural FeaturesTargetActivity MetricReported Value (µM)Reference
Lead Scaffold (Hypothetical) 1-(5-aminopyridin-2-yl)-pyrazole-4-sulfonamideCDK2-Potent (Predicted)-
Derivative A (Baseline) 1-Phenyl-pyrazole-4-sulfonamideCDK2-Less Potent (Predicted)SAR Principle
Derivative B N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Ki0.005[12]
Derivative C Pyrazolo[3,4-d]pyrimidine scaffoldCDK2/Cyclin AIC₅₀0.061[13]
Reference Compound AT7519 (Multi-CDK Inhibitor)CDK2IC₅₀~0.1 (100 nM)[10]

Section 3: Experimental Protocols for Evaluation

The validation of any potential drug candidate requires a series of robust and reproducible experiments. The following protocols provide a self-validating system, from synthesis to cellular evaluation, ensuring that the observed biological activity is a direct result of the compound's interaction with its intended target.

Protocol 1: General Synthesis of Pyrazole-4-sulfonamides

This protocol describes a common synthetic route to generate the pyrazole-4-sulfonamide scaffold.[14][15][16][17]

Rationale: This multi-step synthesis first creates the pyrazole-4-sulfonyl chloride, a key intermediate, which can then be coupled with various amines to generate a library of diverse sulfonamide derivatives for SAR studies.

Step-by-Step Methodology:

  • Sulfonylation of Pyrazole: To a stirred solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) in chloroform at 0°C, add chlorosulfonic acid dropwise under a nitrogen atmosphere.

  • Reaction Progression: Slowly warm the reaction to 60°C and stir for 10-12 hours. The progress is monitored by Thin-Layer Chromatography (TLC).

  • Chlorination: Add thionyl chloride to the reaction mixture at 60°C and stir for an additional 2 hours to convert the sulfonic acid to the pyrazole-4-sulfonyl chloride intermediate.[14]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane. Dry the organic layer over sodium sulfate and concentrate under vacuum.

  • Sulfonamide Formation: Dissolve the crude pyrazole-4-sulfonyl chloride intermediate in dichloromethane. In a separate flask, dissolve the desired amine (e.g., 2-phenylethylamine or 5-amino-2-chloropyridine) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane.[15]

  • Coupling Reaction: Add the sulfonyl chloride solution dropwise to the amine solution at room temperature and stir for 16-24 hours.

  • Purification: Quench the reaction with water, separate the organic layer, and purify the crude product using column chromatography on silica gel to yield the final pyrazole-4-sulfonamide derivative.

Protocol 2: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin A complex. The ADP-Glo™ assay is a reliable method that quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[18][19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[18] Dilute the active CDK2/Cyclin A enzyme and the substrate (e.g., a synthetic peptide or Histone H1) in the kinase buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the wells of a low-volume 384-well plate. Include wells with DMSO only (negative control) and a known CDK2 inhibitor like Roscovitine or AT7519 (positive control).

  • Enzyme Addition: Add 2 µL of the diluted CDK2/Cyclin A enzyme solution to each well.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for CDK2 to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 3: Cellular Antiproliferative MTT Assay

Rationale: After confirming biochemical activity, it is crucial to determine if the compound can inhibit cell proliferation in a cancer cell line that is dependent on CDK2 activity (e.g., HCT-116 colorectal cancer cells). The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[20][21]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell cycles to occur, making the effects of a cell cycle inhibitor apparent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Workflow cluster_workflow Drug Discovery & Evaluation Workflow Synthesis 1. Synthesis of Pyrazole Sulfonamide Derivatives Purification 2. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem_Assay 3. Biochemical Screening (In Vitro CDK2 Kinase Assay) Determine IC50 Purification->Biochem_Assay Pure Compounds Cell_Assay 4. Cellular Validation (Antiproliferative MTT Assay) Determine GI50 Biochem_Assay->Cell_Assay Active Hits SAR_Analysis 5. SAR Analysis & Lead Optimization Cell_Assay->SAR_Analysis Cellularly Active Compounds SAR_Analysis->Synthesis Design Next Generation

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The pyrazole sulfonamide scaffold represents a highly versatile and effective framework for the development of potent kinase inhibitors. Through the comparative analysis of various derivatives, we have demonstrated that strategic modifications to the N1-substituent and the core ring structure are critical for achieving high-affinity binding to targets such as CDK2. The 1-(5-aminopyridin-2-yl) moiety serves as an excellent example of a rational design element aimed at maximizing interactions within the ATP-binding pocket.

The experimental protocols provided herein offer a robust pathway for synthesizing and validating novel compounds based on this scaffold. Future research should focus on:

  • Expanding Selectivity Profiling: Testing promising compounds against a wider panel of kinases to ensure selectivity and reduce potential off-target effects.

  • Optimizing ADME Properties: Investigating how structural modifications impact absorption, distribution, metabolism, and excretion (ADME) to develop candidates with favorable drug-like properties.

  • In Vivo Efficacy: Advancing compounds with strong in vitro and cellular activity into preclinical animal models to evaluate their therapeutic potential in a physiological context.

By integrating rational design, systematic SAR analysis, and rigorous experimental validation, the pyrazole sulfonamide scaffold will undoubtedly continue to yield promising new candidates for targeted cancer therapy.

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Validation

Confirming Target Engagement for Novel Kinase Inhibitors: A Comparison of Orthogonal Assays for 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (Cmpd-X)

Introduction: The Criticality of Target Engagement in Drug Discovery In the realm of targeted drug discovery, the central hypothesis is that modulating a specific biological target will elicit a desired therapeutic effec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Target Engagement in Drug Discovery

In the realm of targeted drug discovery, the central hypothesis is that modulating a specific biological target will elicit a desired therapeutic effect. A crucial initial step in validating this hypothesis is to unequivocally demonstrate that a drug candidate physically interacts with its intended target within a biologically relevant context.[1] This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action and building a robust structure-activity relationship (SAR).[2][3] Without clear evidence of target engagement, downstream observations of cellular phenotypes or in vivo efficacy are mechanistically ambiguous and could arise from off-target effects, leading to costly failures in later stages of drug development.[4]

The pyrazole-sulfonamide scaffold, exemplified here by the novel compound 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (referred to as Cmpd-X), is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[5][6][7][8][9] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10] Therefore, confirming that a pyrazole-sulfonamide derivative like Cmpd-X directly binds to its putative kinase target is paramount.

This guide provides a comparative overview of two powerful, yet distinct, orthogonal assays for confirming the target engagement of Cmpd-X with its hypothetical target, Kinase-Y. We will delve into the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Intracellular Kinase Assay. These methods are chosen for their differing underlying principles—one based on ligand-induced thermal stabilization and the other on Bioluminescence Resonance Energy Transfer (BRET)—providing a robust, multi-faceted confirmation of target binding.[2] The use of orthogonal assays, which rely on different physical principles, is critical to minimize the risk of artifacts and build confidence in the observed drug-target interaction.[2]

Method 1: Cellular Thermal Shift Assay (CETSA®) - Probing Target Stabilization

Principle of CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a biophysical technique that directly assesses drug-target interaction in intact cells or cell lysates.[11] The fundamental principle is that the binding of a ligand, such as Cmpd-X, to its target protein, Kinase-Y, confers thermal stability to the protein.[11][12][13] When subjected to a heat gradient, unbound proteins will denature and aggregate at a specific temperature. However, the ligand-bound protein complex is more resistant to heat-induced unfolding, thus remaining soluble at higher temperatures.[13][14] By quantifying the amount of soluble target protein remaining across a range of temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[13]

dot

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for Cmpd-X
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-Kinase-Y fusion protein. After 24 hours, harvest and resuspend the cells.

  • Compound and Tracer Addition: Dispense cells into a 384-well plate. Add Cmpd-X across a range of concentrations (e.g., 0.01 nM to 100 µM). Then, add the specific fluorescent tracer for Kinase-Y at its predetermined optimal concentration. Incubate at 37°C for 2 hours.

  • Signal Detection: Add the NanoLuc® substrate to all wells. Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm) using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition). Plot the normalized BRET signal against the logarithm of the Cmpd-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the intracellular affinity.

Data Presentation and Interpretation

The dose-dependent inhibition of the BRET signal confirms specific and competitive binding of Cmpd-X to Kinase-Y inside living cells.

Cmpd-X Conc. (nM)Normalized BRET Signal (%)
0 (Vehicle)100
0.198
195
1080
5052
10025
50010
10005

The resulting IC50 value derived from the curve fit is approximately 50 nM . This quantitative measure of intracellular potency is invaluable for SAR studies and for correlating target binding with cellular functional outcomes. [15]

Comparison and Conclusion

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization. [11]Bioluminescence Resonance Energy Transfer (BRET). [16]
Cellular Context Intact cells or lysates. [11]Live, intact cells. [15]
Target Protein Endogenous, untagged protein. [14]Exogenously expressed, NanoLuc®-tagged protein. [17]
Readout Western blot or MS-based quantification.Ratiometric BRET signal (luminescence).
Output Thermal shift (ΔTagg), qualitative/semi-quantitative.Intracellular IC50, fully quantitative. [15]
Throughput Lower, often limited by Western blotting.High, suitable for 384-well plates.
Key Advantage No need for protein modification; works with endogenous targets.Provides quantitative affinity data in live cells; high throughput. [16][18]
Key Limitation Not all proteins show a discernible thermal shift; lower throughput. [19]Requires genetic modification of cells to express the fusion protein.

Both CETSA® and NanoBRET™ provide compelling, yet distinct, lines of evidence for the target engagement of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide (Cmpd-X) with its intended target, Kinase-Y.

  • CETSA® confirms that Cmpd-X binding stabilizes the endogenous or unmodified Kinase-Y protein within the complex cellular milieu, a strong indicator of a direct physical interaction. [12][20]* NanoBRET™ offers a quantitative measure of this interaction's potency in live cells, demonstrating a competitive binding mechanism and yielding an intracellular IC50 value that is critical for lead optimization. [15][17] By employing these orthogonal approaches, researchers can build a high-confidence data package to validate the primary mechanism of action for novel kinase inhibitors like Cmpd-X. This rigorous, multi-faceted approach to target engagement confirmation is essential for making informed decisions and increasing the probability of success in the long and arduous journey of drug development.

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Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Anticancer Pyrazole-Sulfonamide Analogs

This guide provides a comprehensive analysis of the in vivo efficacy of emerging 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide analogs and related compounds, a promising class of kinase inhibitors under investigation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of emerging 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide analogs and related compounds, a promising class of kinase inhibitors under investigation for cancer therapy. While direct comparative in vivo data for all analogs within this specific series is still emerging in publicly accessible literature, this document synthesizes available preclinical data from closely related pyrazole-sulfonamide derivatives to establish a robust framework for evaluation. We will delve into the critical aspects of in vivo study design, present representative data, and discuss the mechanistic rationale behind the therapeutic potential of these compounds.

Introduction: The Therapeutic Promise of Pyrazole-Sulfonamide Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often lead to favorable pharmacokinetic profiles and potent biological activity.[2] When combined with a sulfonamide moiety, the resulting pyrazole-sulfonamide scaffold has given rise to a multitude of potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4]

The 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide series represents a focused effort to develop selective and potent kinase inhibitors. The aminopyridine component can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the pyrazole-sulfonamide core provides a versatile backbone for optimizing potency and selectivity.[4] The primary mechanism of action for many of these analogs is the inhibition of protein kinases involved in cell proliferation, survival, and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[4]

Deconstructing In Vivo Efficacy: A Methodological Deep Dive

The gold standard for evaluating the preclinical efficacy of novel anticancer agents is the use of in vivo tumor models, most commonly human tumor xenografts in immunocompromised mice.[5][6] These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.[5][6]

Foundational In Vivo Experimental Workflow

A typical in vivo efficacy study follows a well-defined workflow designed to yield statistically significant and reproducible results. The causality behind each step is crucial for the accurate interpretation of the data.

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Tumor Cell Line Culture / Patient-Derived Tissue B Subcutaneous or Orthotopic Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size (e.g., 100-200 mm³) B->C D Randomization of Mice into Control and Treatment Groups C->D E Drug Administration (e.g., Oral Gavage, IP Injection) on a Defined Schedule D->E F Regular Monitoring: Tumor Volume, Body Weight, and Clinical Signs E->F G Termination of Study at Predefined Endpoint F->G H Tumor Excision and Weight Measurement G->H I Data Analysis: T/C Ratio, Tumor Growth Inhibition (TGI) H->I G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole-Sulfonamide Inhibitor Inhibitor->RTK

Figure 2: Simplified representation of a kinase signaling pathway (e.g., MAPK/ERK) targeted by pyrazole-sulfonamide inhibitors.

Discussion and Future Directions

The available preclinical data on pyrazole-sulfonamide analogs and related structures demonstrate their significant potential as anticancer agents. The in vivo efficacy observed in various xenograft models underscores the promise of this chemical scaffold. However, several key considerations must be addressed in future studies:

  • Pharmacokinetics and Bioavailability: A thorough characterization of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is essential for optimizing dosing regimens and ensuring adequate tumor exposure. [7][8]* Toxicity: While efficacy is paramount, a comprehensive assessment of acute and chronic toxicity is necessary to establish a therapeutic window. [7][9]* Patient-Derived Xenografts (PDX): As preclinical models evolve, the use of PDX models, which better recapitulate the heterogeneity of human tumors, will provide more clinically relevant efficacy data. [10]* Head-to-Head Comparisons: As more analogs in the 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide series are developed, direct in vivo comparative studies will be crucial for identifying lead candidates for clinical development.

References

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